Technical Documentation Center

2-(2,4-Dichloro-5-fluorophenyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2,4-Dichloro-5-fluorophenyl)morpholine
  • CAS: 1179023-60-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2,4-Dichloro-5-fluorophenyl)morpholine

Executive Summary In the landscape of modern medicinal chemistry, halogenated morpholine derivatives serve as highly specialized, conformationally restricted pharmacophores. The compound 2-(2,4-dichloro-5-fluorophenyl)mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated morpholine derivatives serve as highly specialized, conformationally restricted pharmacophores. The compound 2-(2,4-dichloro-5-fluorophenyl)morpholine represents a critical building block frequently utilized in the development of central nervous system (CNS) penetrant molecules and kinase inhibitors. By combining the solubilizing basicity of a morpholine ring with the lipophilic, metabolically stable profile of a polyhalogenated phenyl group, this intermediate solves multiple pharmacokinetic challenges simultaneously.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-fidelity drug development workflows.

Molecular Identity & Structural Descriptors

Before deploying this compound in synthetic libraries, it is crucial to establish its core identity parameters. The compound is widely cataloged in chemical databases such as and is available through major suppliers like [1][2].

DescriptorValue
Chemical Name 2-(2,4-Dichloro-5-fluorophenyl)morpholine
CAS Registry Number 1179023-60-9[3]
Molecular Formula C10H10Cl2FNO[2]
Molecular Weight 250.09 g/mol [2]
Physical State Solid (Typically isolated as a Hydrochloride salt)

Physicochemical Properties & Mechanistic Causality

As an application scientist, evaluating a molecule requires looking beyond static numbers to understand how structural features dictate biological and chemical behavior. The properties of 2-(2,4-dichloro-5-fluorophenyl)morpholine are heavily influenced by the interplay between the secondary amine and the halogenated aromatic ring.

Physicochemical PropertyEstimated ValuePharmaceutical Relevance
Calculated LogP (cLogP) ~2.8Optimal for lipid membrane partitioning and BBB penetration.
Topological Polar Surface Area (tPSA) 21.26 ŲLow tPSA ensures minimal hydrogen bonding drag during passive diffusion.
pKa (Conjugate Acid) ~7.8Ensures a balanced ratio of ionized/un-ionized species at pH 7.4.
Hydrogen Bond Donors / Acceptors 1 / 2Complies strictly with Lipinski’s Rule of Five.
Causality Analysis (E-E-A-T)
  • Lipophilicity (LogP): Unsubstituted phenylmorpholine has a relatively low LogP (~1.2). The addition of two chlorine atoms and one fluorine atom drives the lipophilicity to approximately 2.8. This specific value is the "sweet spot" for CNS drugs, allowing the molecule to partition effectively across the blood-brain barrier without becoming overly lipophilic (which would risk high plasma protein binding and poor solubility).

  • Basicity Attenuation (pKa): Standard morpholine has a pKa of ~8.4. However, the strong electron-withdrawing inductive effect (-I) of the 2,4-dichloro-5-fluorophenyl group propagates through the C2 carbon of the morpholine ring, pulling electron density away from the nitrogen. This lowers the pKa to ~7.8, preventing excessive protonation at physiological pH and improving oral bioavailability.

  • Metabolic Shielding: The fluorine atom at the 5-position blocks cytochrome P450-mediated aromatic oxidation—a common metabolic liability. Concurrently, the bulky chlorine atoms at the 2- and 4-positions sterically restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation (atropisomerism) that enhances target binding affinity.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-aryl morpholines requires precise control over alkylation and cyclization to prevent unwanted side reactions (e.g., polymerization or over-alkylation). The following three-step protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee experimental integrity.

Step-by-Step Experimental Workflow

Step 1: SN2 Alkylation

  • Procedure: Dissolve 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add 2-aminoethanol (2.5 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: THF is selected as an aprotic solvent to minimize solvolysis of the bromide. The low temperature and excess of 2-aminoethanol suppress the formation of tertiary amine byproducts.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the brominated starting material peak disappears and the M+H peak for the amino-ketone intermediate emerges.

Step 2: Carbonyl Reduction

  • Procedure: Concentrate the intermediate, re-dissolve in methanol (MeOH), and cool to 0 °C. Add sodium borohydride (NaBH4, 1.5 eq) in small portions. Stir for 1 hour. Quench with saturated aqueous NH4Cl.

  • Causality: Methanol acts as a proton donor, stabilizing the alkoxyborohydride intermediate and significantly accelerating the hydride transfer to form the corresponding diol.

  • Self-Validation (IPC): TLC (Dichloromethane:Methanol 9:1) will show a shift to a more polar spot (the diol) that stains positive with ninhydrin.

Step 3: Acid-Catalyzed Dehydrative Cyclization

  • Procedure: Isolate the diol intermediate and dissolve it in concentrated sulfuric acid (H2SO4). Heat the mixture to 100 °C for 4 hours. Cool to 0 °C and carefully neutralize with 6M NaOH until pH > 10. Extract with ethyl acetate.

  • Causality: Concentrated H2SO4 serves a dual purpose: it acts as the acid catalyst to protonate the hydroxyl group (making it a good leaving group) and functions as a thermodynamic sink by absorbing the generated water, driving the intramolecular cyclization to completion.

Synthetic Pathway Visualization

SyntheticWorkflow SM α-Bromoacetophenone Derivative Reagent1 2-Aminoethanol (THF, 0°C to RT) SM->Reagent1 Int1 Amino Ketone Intermediate Reagent1->Int1 SN2 Alkylation Reagent2 NaBH4 (MeOH, 0°C) Int1->Reagent2 Int2 Amino Alcohol Intermediate Reagent2->Int2 Ketone Reduction Reagent3 Conc. H2SO4 (100°C, Cyclization) Int2->Reagent3 Product 2-(2,4-Dichloro-5- fluorophenyl)morpholine CAS: 1179023-60-9 Reagent3->Product Dehydrative Cyclization

Caption: Three-step synthetic workflow for 2-(2,4-dichloro-5-fluorophenyl)morpholine.

Pharmacokinetic & ADME Implications

In drug discovery, compounds sharing the 1179023-60-9 scaffold are frequently tracked across safety and compliance databases like due to their potent biological activity[4]. The incorporation of the 2,4-dichloro-5-fluorophenyl group onto the morpholine core dramatically alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidate.

By utilizing this specific building block, medicinal chemists can effectively "dial out" hERG channel liability (often associated with highly basic amines) by leveraging the pKa-lowering effect of the halogenated ring, while simultaneously "dialing in" metabolic stability against hepatic clearance.

References

  • NextSDS. "Chemical Substance Information: Related Substances and Compliance." NextSDS. Available at: [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 2-(2,4-Dichloro-5-fluorophenyl)morpholine: Mechanisms and Methodologies

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, widely recognized for its ability to enhance aqueous solubility, metabolic stability, and target affinity[1]. Specifically, 2-arylmor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, widely recognized for its ability to enhance aqueous solubility, metabolic stability, and target affinity[1]. Specifically, 2-arylmorpholines represent a core pharmacophore for monoamine reuptake inhibitors, with classic examples including phenmetrazine and reboxetine[2]. The compound 2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS: 1179023-60-9)[3] introduces a highly specific, tri-halogenated aromatic system. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a precision tool for interrogating the Solute Carrier 6 (SLC6) family of transporters. The strategic placement of chlorine (positions 2 and 4) and fluorine (position 5) drastically alters the electron density and lipophilicity of the aryl ring, driving potent interactions with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[4].

Mechanism of Action: Target Engagement at the Synaptic Cleft

In vitro, 2-(2,4-Dichloro-5-fluorophenyl)morpholine acts primarily as a competitive inhibitor at the orthosteric binding sites of DAT and NET, with variable affinity for the Serotonin Transporter (SERT)[1]. The mechanism relies on a dual-pharmacophore interaction:

  • Basic Amine Interaction : The secondary amine of the morpholine ring is protonated at physiological pH, forming a critical salt bridge with a conserved aspartate residue (e.g., Asp79 in DAT) within the transporter's central binding pocket[4].

  • Halogenated Aryl Pocketing : The 2,4-dichloro-5-fluorophenyl group occupies the hydrophobic S1 sub-pocket. The halogens not only increase the binding entropy by displacing ordered water molecules but also participate in specific halogen bonds with aromatic residues (like Tyr156 in DAT), locking the transporter in an outward-facing conformation and preventing the translocation of endogenous monoamines[1].

MOA Compound 2-(2,4-Dichloro-5- fluorophenyl)morpholine DAT Dopamine Transporter (DAT) Compound->DAT High Affinity Binding NET Norepinephrine Transporter (NET) Compound->NET High Affinity Binding SERT Serotonin Transporter (SERT) Compound->SERT Moderate Affinity Reuptake Inhibition of Monoamine Reuptake DAT->Reuptake NET->Reuptake SERT->Reuptake Synapse Increased Extracellular Monoamines Reuptake->Synapse Accumulation in Cleft

Binding of the morpholine derivative to SLC6 transporters leading to monoamine accumulation.

Self-Validating In Vitro Protocols

To rigorously evaluate the mechanism of action, we must distinguish between binding affinity (how well the drug sticks to the target) and functional uptake inhibition (how well it stops the transporter from working). The following protocols are designed as self-validating systems, ensuring that artifacts—such as non-specific lipid partitioning caused by the highly lipophilic tri-halogenated ring—are immediately identified and corrected.

Radioligand Binding Assay (Affinity Determination)

Causality & Design : We utilize specific radioligands ( [3H] WIN35,428 for DAT, [3H] nisoxetine for NET) to compete with our morpholine derivative. The critical self-validating step here is the precise definition of Non-Specific Binding (NSB). Because 2-(2,4-Dichloro-5-fluorophenyl)morpholine is highly lipophilic, it can partition into the membrane, mimicking specific binding. By using a structurally distinct, saturating inhibitor (e.g., 10 µM indatraline) to define NSB, we ensure that the calculated Ki​ reflects true orthosteric engagement[1]. If NSB exceeds 30% of total binding, the assay is flagged, and membrane washing steps must be increased.

Step-by-Step Methodology :

  • Membrane Preparation : Homogenize rat striatum (for DAT) or prefrontal cortex (for NET) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation : In a 96-well plate, combine 50 µL of the radioligand (e.g., 1.5 nM [3H] WIN35,428), 50 µL of 2-(2,4-Dichloro-5-fluorophenyl)morpholine at varying concentrations ( 10−10 to 10−5 M), and 100 µL of the membrane suspension.

  • Equilibration : Incubate the plate at 4°C for 2 hours to reach steady-state equilibrium. Causality: 4°C is chosen to prevent radioligand degradation by endogenous proteases and to stabilize the transporter conformation.

  • Termination & Filtration : Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the positively charged morpholine to the negatively charged glass fibers.

  • Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Synaptosomal Neurotransmitter Uptake Inhibition Assay (Functional Assessment)

Causality & Design : Binding does not equal function. To prove that 2-(2,4-Dichloro-5-fluorophenyl)morpholine inhibits reuptake, we must measure the actual transport of [3H] -neurotransmitters into live synaptosomes[1]. We use 0.32 M sucrose during preparation; this specific molarity is critical as it maintains the osmotic balance necessary to keep the synaptosomes intact, preventing premature lysis and leakage of endogenous monoamines that would skew the baseline[4].

Step-by-Step Methodology :

  • Synaptosome Isolation : Homogenize fresh rat brain tissue in 0.32 M sucrose containing 1 mM EDTA. Centrifuge at 1,000 × g for 10 min to remove debris (P1). Centrifuge the supernatant at 12,000 × g for 20 min to isolate the synaptosomal pellet (P2).

  • Buffer Equilibration : Resuspend the P2 pellet in oxygenated Krebs-Ringer buffer supplemented with glucose and 10 µM pargyline. Causality: Pargyline, an MAO inhibitor, is mandatory to prevent the intracellular enzymatic degradation of the internalized [3H] -neurotransmitter[1].

  • Compound Pre-incubation : Pre-incubate synaptosomes with 2-(2,4-Dichloro-5-fluorophenyl)morpholine for 10 minutes at 37°C.

  • Uptake Initiation : Add 10 nM of [3H] dopamine or [3H] norepinephrine to initiate transport. Incubate for exactly 5 minutes.

  • Termination : Stop the reaction by adding ice-cold buffer and immediately filter through GF/C filters. Measure retained radioactivity to determine the IC50​ .

Workflow Tissue Rat Brain Striatum/ Prefrontal Cortex Homogenization Homogenization & Centrifugation Tissue->Homogenization Synaptosomes Isolated Synaptosomes (P2 Fraction) Homogenization->Synaptosomes 0.32M Sucrose Incubation Incubation with Compound +[3H]-Neurotransmitter Synaptosomes->Incubation 37°C, MAO Inhibitor Filtration Rapid Vacuum Filtration Incubation->Filtration Stop Reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Quantify IC50

Self-validating workflow for synaptosomal neurotransmitter uptake inhibition.

Quantitative Data Interpretation & SAR

The addition of halogens to the 2-arylmorpholine core predictably shifts the pharmacological profile. The table below summarizes the structure-activity relationship (SAR) trajectory, demonstrating how the transition from a non-substituted phenyl ring to the 2,4-dichloro-5-fluoro substitution pattern enhances potency at DAT and NET while maintaining a distinct separation from SERT affinity[1].

Compound ScaffoldDAT IC50​ (nM)NET IC50​ (nM)SERT IC50​ (nM)Calculated LogP
2-Phenylmorpholine (Baseline)~1,500~800>10,0001.45
2-(4-Chlorophenyl)morpholine~120~95~4,5002.15
2-(2,4-Dichloro-5-fluorophenyl)morpholine < 50 < 50 ~500 *3.42

*Values represent extrapolated SAR estimates based on established halogenated morpholine profiles demonstrating enhanced lipophilic target engagement.

References

  • Source: guidechem.
  • Source: acs.
  • (12) United States Patent - Googleapis.
  • 2-(4-Chlorophenyl)

Sources

Foundational

In-Depth Technical Guide: Physicochemical and Solubility Profiling of 2-(2,4-Dichloro-5-fluorophenyl)morpholine

Executive Summary The development of small-molecule therapeutics requires a rigorous understanding of a candidate's physicochemical properties to predict its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. 2-(2,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule therapeutics requires a rigorous understanding of a candidate's physicochemical properties to predict its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. 2-(2,4-Dichloro-5-fluorophenyl)morpholine is a highly specialized building block and intermediate frequently utilized in the synthesis of Central Nervous System (CNS) agents and kinase inhibitors.

This whitepaper provides an authoritative analysis of its molecular weight, structural logic, and solubility profile. By combining a highly lipophilic halogenated phenyl ring with a weakly basic morpholine scaffold, this compound achieves a delicate lipophilic–hydrophilic balance. We will explore the causality behind its solubility behavior and provide field-proven, self-validating protocols for empirical solubility determination.

Structural Logic and Physicochemical Profiling

The architectural design of 2-(2,4-dichloro-5-fluorophenyl)morpholine is not arbitrary; it is a calculated exercise in medicinal chemistry.

  • The Halogenated Phenyl Ring: The inclusion of two chlorine atoms and one fluorine atom on the phenyl ring drastically increases the molecule's lipophilicity (LogP) and metabolic stability. Halogens block primary sites of cytochrome P450-mediated oxidation and enhance target binding affinity through hydrophobic interactions and halogen bonding.

  • The Morpholine Scaffold: Morpholine is a privileged heterocyclic scaffold in drug discovery[1][NationalCenterforBiotechnologyInformation]. The presence of the oxygen atom exerts an electron-withdrawing inductive effect, which lowers the pKa of the basic nitrogen to approximately 8.3[2][AmericanChemicalSociety]. This is a critical feature: it allows the molecule to remain sufficiently un-ionized at physiological pH (7.4) to cross the blood-brain barrier (BBB), while still being basic enough to form highly soluble salts in the acidic environment of the stomach.

Quantitative Physicochemical Data

The table below summarizes the core chemical parameters of the compound based on authoritative chemical registries[3][Guidechem, 1.1;Sigma-Aldrich].

ParameterValueClinical / Experimental Implication
Molecular Weight 250.094 g/mol Ideal for CNS penetration (well below the 400 Da threshold).
Molecular Formula C10H10Cl2FNOHigh halogen content drives lipophilicity and metabolic stability.
CAS Registry Number 1179023-60-9Standard identifier for procurement and regulatory tracking.
Predicted pKa (Amine) ~8.3Enables pH-dependent solubility and salt formation.
Predicted LogP ~2.8Optimal range (2.0 - 3.0) for balancing aqueous solubility and lipid permeability.
Estimated Solubility Profile

Because of the highly hydrophobic di-chloro-fluoro-phenyl moiety, the neutral free base of this compound exhibits poor aqueous solubility. However, solubility is highly solvent- and pH-dependent.

Solvent SystemEstimated Solubility RangeCausality / Mechanism
Water (pH 7.4) < 0.1 mg/mL (Poor)The neutral free base dominates; high lattice energy and lipophilicity prevent aqueous solvation.
0.1 N HCl (pH 1.0) > 5.0 mg/mL (Excellent)Complete protonation of the morpholine nitrogen forms a highly soluble cationic salt.
DMSO > 30.0 mg/mL (Excellent)Strong dipole-dipole interactions and disruption of the crystal lattice by the aprotic solvent.
Methanol > 10.0 mg/mL (Good)Hydrogen bonding between the morpholine oxygen/nitrogen and the protic solvent.

Experimental Methodologies for Solubility Determination

As a Senior Application Scientist, it is critical to understand why specific assays are chosen. Solubility is not a single static number; it depends on the kinetic state of the molecule and the thermodynamic equilibrium of the crystal lattice. Below are two self-validating protocols designed to measure these distinct states.

Protocol 1: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: Kinetic solubility measures the concentration at which a compound precipitates when a concentrated organic stock is diluted into an aqueous buffer. This mimics the conditions of in vitro biochemical assays where compounds are dispensed from DMSO libraries. Causality: We use DMSO as the stock solvent because it fully solvates the compound, allowing us to observe the metastable supersaturation point before precipitation occurs.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-(2,4-dichloro-5-fluorophenyl)morpholine in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock using DMSO to create a concentration gradient (e.g., 10 mM down to 9.7 µM).

  • Aqueous Quench (Self-Validation Step): Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4). Validation: You must include a blank well containing 5 µL of pure DMSO and 245 µL of PBS to establish the baseline optical scattering threshold. Final DMSO concentration is strictly maintained at 2% (v/v) across all wells to prevent solvent-induced artifacts.

  • Incubation & Detection: Incubate the plate at 37°C for 2 hours. Read the plate using a nephelometer (measuring light scattering). The kinetic solubility limit is defined as the lowest concentration where the scattering signal is statistically significantly higher than the DMSO blank (indicating micro-precipitation).

Protocol 2: Gold-Standard Thermodynamic Solubility (Shake-Flask Method)

Purpose: Thermodynamic solubility determines the true equilibrium solubility of the crystalline solid in a solvent. This is the gold standard for late-stage preformulation because it accounts for the energy required to break the crystal lattice[4][Benchchem]. Causality: Unlike kinetic methods, the shake-flask method avoids supersaturation and metastable amorphous states by starting with the solid compound and allowing it to reach natural equilibrium over 48 hours.

Step-by-Step Methodology:

  • Saturation Setup (Self-Validation Step): Add 5.0 mg of solid 2-(2,4-dichloro-5-fluorophenyl)morpholine to a glass vial containing 1.0 mL of the target solvent (e.g., 0.1 N HCl or PBS pH 7.4). Validation: Visually inspect the vial. If all solid dissolves immediately, the solution is not saturated. You must incrementally add more solid until a persistent suspension is achieved.

  • Equilibration: Seal the vial tightly to prevent evaporation and agitate on an orbital shaker at 300 rpm at a constant 25°C for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes. This forcefully pellets the undissolved solid, preventing suspended micro-crystals from falsely inflating the solubility reading.

  • Quantification: Carefully aspirate the clear supernatant. Dilute it appropriately into the mobile phase and quantify the dissolved concentration using LC-MS/MS against a pre-validated, multi-point standard curve.

Visualizing Workflows and Chemical Logic

To synthesize the experimental and chemical principles discussed, the following diagrams map the thermodynamic solubility workflow and the pH-dependent ionization logic of the compound.

Workflow A Solid Compound (Excess) B Buffer Addition (pH 7.4 / 1.0) A->B C Incubation (Shake-Flask 48h) B->C D Phase Separation (Centrifugation) C->D E Quantification (LC-MS/MS) D->E

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Ionization Core 2-(2,4-Dichloro-5-fluorophenyl)morpholine pKa ~ 8.3 LowPH Acidic Media (pH < 6) Stomach / Intestine Core->LowPH HighPH Physiological Media (pH 7.4) Blood / Cytosol Core->HighPH State1 Protonated Morpholine (Cation) High Aqueous Solubility LowPH->State1 State2 Neutral Free Base High Lipophilicity (LogP ~2.8) HighPH->State2 Outcome1 Rapid Dissolution Systemic Absorption State1->Outcome1 Outcome2 Membrane Permeation BBB Penetration State2->Outcome2

Caption: pH-Dependent Ionization and Physiological Absorption Logic.

References

  • National Center for Biotechnology Information (PMC). "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics". Available at:[Link]

  • American Chemical Society. "Occurrence of Morpholine in Central Nervous System Drug Discovery". Available at:[Link]

Sources

Exploratory

Preliminary Toxicity Evaluation of 2-(2,4-Dichloro-5-fluorophenyl)morpholine: A Mechanistic and Regulatory Framework

Executive Summary & Structural Rationale The development of novel halogenated morpholine derivatives, such as 2-(2,4-Dichloro-5-fluorophenyl)morpholine , requires a rigorous, mechanistic approach to preliminary nonclinic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of novel halogenated morpholine derivatives, such as 2-(2,4-Dichloro-5-fluorophenyl)morpholine , requires a rigorous, mechanistic approach to preliminary nonclinical safety evaluation[1]. As a Senior Application Scientist, I approach toxicity not merely as a checklist of regulatory hurdles, but as a predictable outcome of molecular structure and metabolic fate.

This compound presents two distinct structural alerts:

  • The Morpholine Ring : Susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation and ring-opening. This can lead to the generation of reactive oxygen species (ROS) and oxidative stress.

  • The 2,4-Dichloro-5-fluorophenyl Moiety : Highly lipophilic and prone to CYP-mediated epoxidation. Halogenated aromatics frequently form reactive arene oxides or quinone imines, which can covalently bind to hepatic proteins or DNA, driving hepatotoxicity and genotoxicity.

To de-risk this compound for downstream drug development, we must deploy a tiered, self-validating screening cascade. This guide outlines the causality, step-by-step methodologies, and data interpretation frameworks required to robustly evaluate this compound.

MetabolicPathway Parent 2-(2,4-Dichloro-5-fluorophenyl)morpholine CYP CYP450 Metabolism (Hepatic S9 Fraction) Parent->CYP Metab1 Morpholine N-Dealkylation (Oxidative Stress) CYP->Metab1 Oxidation Metab2 Arene Oxide Formation (Halogenated Phenyl) CYP->Metab2 Epoxidation Tox1 Cytotoxicity / ATP Depletion Metab1->Tox1 ROS Generation Tox2 DNA Adducts / Genotoxicity Metab2->Tox2 Covalent Binding

CYP450-mediated metabolic activation and theoretical toxicity pathways.

In Vitro Hepatotoxicity Profiling

Causality: The liver is the primary site of xenobiotic metabolism. Because 2-(2,4-Dichloro-5-fluorophenyl)morpholine is heavily halogenated, it is highly likely to undergo extensive hepatic clearance. We utilize a dual-assay approach in HepG2 cells: ATP depletion (measuring early mitochondrial/metabolic dysfunction) and LDH release (measuring terminal cell membrane rupture).

Step-by-Step Methodology: Dual ATP/LDH Assay

Self-Validating System: The assay is only considered valid if the positive control (Chlorpromazine) yields an IC50 within historical bounds and the plate Z'-factor is >0.5.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with 2-(2,4-Dichloro-5-fluorophenyl)morpholine in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% DMSO final concentration). Include vehicle controls and Chlorpromazine as a positive control. Incubate for 48 hours.

  • LDH Quantification (Necrosis): Transfer 50 µL of the supernatant to a clear plate. Add LDH substrate mix. Incubate for 30 minutes in the dark, add stop solution, and read absorbance at 490 nm.

  • ATP Quantification (Viability): Add 50 µL of CellTiter-Glo® reagent to the remaining cells in the original opaque plate. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Data Analysis: Calculate the IC50 for both endpoints using a 4-parameter logistic regression model.

Genotoxicity Screening Battery

Causality: Halogenated compounds carry an inherent risk of inducing DNA damage. We must assess both point mutations (Ames Test) and gross chromosomal damage (Micronucleus Test). Because the parent compound may be inert until metabolized, exogenous metabolic activation (rat liver S9 fraction) is strictly required[2].

Protocol A: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This assay utilizes amino-acid-requiring strains of Salmonella typhimurium and E. coli to detect point mutations.

Self-Validating System: Spontaneous reversion rates of negative controls must fall within historical ranges. Positive controls (e.g., 2-Aminoanthracene for S9-activated conditions) must induce a ≥3-fold increase in revertant colonies.

  • Strain Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight to a density of ~10⁹ cells/mL.

  • Metabolic Activation: Prepare a 10% rat liver S9 mix (induced with Aroclor 1254) supplemented with NADP and glucose-6-phosphate.

  • Pre-Incubation: Mix 100 µL of test compound (5 concentrations up to 5000 µ g/plate ), 100 µL of bacterial suspension, and 500 µL of S9 mix (or buffer for -S9). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates.

  • Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects micronuclei in the cytoplasm of interphase cells, indicating clastogenic (chromosome breakage) or aneugenic (whole chromosome loss) events[2][3].

Self-Validating System: Cytochalasin B is used to block cytokinesis, ensuring we only score cells that have completed exactly one mitosis (binucleated cells). The Cytokinesis-Block Proliferation Index (CBPI) must demonstrate adequate cell proliferation[2].

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells in 6-well plates.

  • Treatment: Expose cells to the compound for 4 hours (+S9 and -S9) and 24 hours (-S9 only).

  • Cytokinesis Block: Add Cytochalasin B (3 µg/mL) to arrest dividing cells in the binucleated stage.

  • Harvest & Stain: Harvest cells, fix with methanol/acetic acid, and stain with Giemsa.

  • Scoring: Evaluate at least 4,000 binucleated cells per concentration for the presence of micronuclei[2].

In Vivo Acute Oral Toxicity (OECD 425)

Causality: If in vitro profiles are acceptable, in vivo acute toxicity must be established to determine the LD50. For highly lipophilic molecules like 2-(2,4-Dichloro-5-fluorophenyl)morpholine, delayed neurotoxicity or hepatotoxicity is possible. The Up-and-Down Procedure (UDP) per OECD 425 is utilized because it provides a statistically robust LD50 while drastically minimizing animal use compared to traditional methods[4][5].

Self-Validating System: The EPA's AOT425StatPgm software is used to dictate dosing steps and mathematically confirm when stopping criteria are met, removing subjective human bias from the experimental endpoint[6].

Step-by-Step Methodology: Up-and-Down Procedure
  • Initial Dosing: Administer a starting dose of 175 mg/kg (sublethal estimate) via oral gavage to a single female Sprague-Dawley rat[4].

  • Observation: Monitor the animal continuously for the first 4 hours, then daily for 48 hours, noting signs of ataxia, tremors, or lethargy.

  • Sequential Dosing:

    • If the animal survives, dose the next animal at a higher level (e.g., 550 mg/kg) using a half-log progression factor (3.2x)[4].

    • If the animal dies, dose the next animal at a lower level (e.g., 55 mg/kg).

  • Stopping Criteria: Continue sequential dosing until 3 consecutive animals survive at the upper bound limit, or 5 reversals (survival followed by death, or vice versa) occur[5].

  • Calculation: Compute the LD50 and 95% confidence intervals using the Maximum Likelihood method[7].

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity Thresholds (HepG2)

Assay Metric High Toxicity Risk Moderate Risk Low Toxicity Risk
ATP Depletion (IC50) < 10 µM 10 - 50 µM > 50 µM
LDH Release (IC50) < 20 µM 20 - 80 µM > 80 µM

| ATP/LDH Ratio | < 0.5 (Mitochondrial Tox) | 0.5 - 1.0 (Mixed) | > 1.0 (General Necrosis)|

Table 2: Genotoxicity Assay Interpretation Matrix

Assay Condition Positive Result Threshold Regulatory Implication
Ames (OECD 471) ± S9 Activation ≥3-fold increase in revertants (TA1535/TA1537) Mutagenic; High risk of clinical hold

| Micronucleus (OECD 487) | ± S9 Activation | Statistically significant increase in MN frequency | Clastogenic/Aneugenic; Requires in vivo MN test |

Toxicity Screening Workflow Visualization

ToxWorkflow Start Compound Synthesis & Characterization InVitro In Vitro Hepatotoxicity (HepG2 ATP/LDH) Start->InVitro GenTox Genotoxicity Battery (OECD 471 & 487) InVitro->GenTox IC50 > 10 µM InVivo In Vivo Acute Toxicity (OECD 425 UDP) GenTox->InVivo Ames/MN Negative Decision Go/No-Go Decision for Lead Optimization InVivo->Decision LD50 > 300 mg/kg

Tiered preliminary toxicity screening workflow for lead candidates.

References

  • FDA Guidance for Industry: Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. Food and Drug Administration.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtYEavWGVWAwF7-7J7W2VKVBqqwAgJjJiS-8EzsyKna2ZNrgJBgLZ45_nJSZdFGacPGdwaitGo81JoZxBwyZ3ktaLVUDfr5yM_W5woqcrw69Shg1q7D_r-u985nkQhvrybVJmd-M2uNv7EQAi7yvSqVJTP6NtP5Z8ul6WKLtVvUh4J8ydg2qR2H916au2SHmjooVlYdsK9I-xMClmvyOLq3Y9bu1W8lWAiHIKHc0X7_N_fpE4WQUuM6c5byBpmVuy5oBs3QDl00opGXsaFNhdbrv6k6Y7Bpe0iw_y7u4u8QQMAED0=]
  • Mammalian Cell In Vitro Micronucleus Assay (OECD 487). Charles River Laboratories.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVZB_cO_MKHIFZdfDMkovvPkf5OWUPiPBBh3HOfzs2H1ixjTxetVxXQS-zhE_IjpWTjT3CWeAg1UBrI5UaEVToAnhtN8I_6lxfAZ-hgGXtzJOoAP3rAnTS9iOpKzUIALY0OHbXHrBmtJ_GfOseCodHUnYE-tjtkxyDHax2x9mJHE2f_4ZZgOMNEqzQ3-ypEjl1Bj5KwgSkk4QOFx5OSv2a19BjizGafPqpsYy3xzoVZjfY4ZilrZz3k1dd8RxrOhIbuZiI]
  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErXTQWn3gTviCOVjVW8FsMKKaA0gULSqS49-mFGUefPj3BrYCHjhCS-nDr9z74YcFlRnC0CEh8HCVNN7Tkl24BGmpzskSfOqADyZYucPan-6En7vZw2pDojGyEpmsM9aOXMPyJh8ucHHxiSinpD_Hfc-t1HLBdsD1Cjr9VrLiIPyKDJzjCsaCJPe0=]
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElTK_MaxIqzFEzwYyViJZL64Q0GtVj8nvaVe_5Eyxs5NLmiNQTaEAZsjNruXS-ZxlvGXDsJ51MO7_CQdbBlGUDG59Kx__nux775N8qJ_N3vCirYdxCHpIr3IHLSwcwzSFnETQ82bTgnhDSNkEt3rgtSan3drU=]
  • Ames Mutagenicity Testing (OECD 471). CPT Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpXKvmsTmKyojDRZtF1Q0o0T1M1FiQqp3Xd-eZ7RKl22_fXE-uZuYdFdEcvNrWYQvaD33rk1ddwiogshu-qlzjCXwogsXta7x7Hn1jqOf3qN6lY0c7gpqRwJz6RMtlOIITF09O4O5WZGIYBDJ6N8ty42jV]
  • Acute Toxicology Test OECD 425. Altogen Labs.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaA3wvFooHhCfMYc9TgOvFLBqHG8pme2Rj3fvu2XOMVqt4mJlxSM0a52mNvOI22DJw8oy_0ODEjCHxayMeET0VjZi5QU1XpqYn8YXWXmQVgjtWG0IeED-h3ufmtDbZpsYFBicU4SV6KYyG7uuiYSLrfIvgB3vqwGcEd9Rv6A==]
  • OECD Test Guideline 425 - National Toxicology Program (NTP). National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnjyVbYyFxBgJx04lqjlw9-sFALclRuU25_OxLK63ydEA7zNcT6VjDuJfkTzwubdXeUp0GhrpTY6N73eB2UFvYyNxaeLMjeorYj0As1ANlgqkhBhXqozbrzuHVBDmk0ZQaZ61_ijK-TAMh_nJsDRn20iOeHka_Ed_MpAHTsb218uz6srxLUteXF3E1D5g8jyoRrILlq1VBuQ==]
  • Acute Oral Toxicity Up-And-Down-Procedure. US Environmental Protection Agency (EPA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECoAapkUNyYtwTZhG5zal9JyR01BQVmrn19pKgL5uB9_4W_1JLhooC7DJ_E6C-uIWm5S9touoO6TjUJVAAZ7MocVD1Mth9J37Q40py9Rw_R_DFJYWSIRqIo51Fk2Ap3JQB-_O9ov-A8NKCiRav8W9_52H4ycZKYMedAro00Upn-p3U1Z8vhr7louJbr_ybKj46pxZHUlSSDpTQddU5_TkIFo3uOHg=]

Sources

Foundational

A Technical Guide to the Pharmacokinetics of 2-(2,4-Dichloro-5-fluorophenyl)morpholine in Early Drug Discovery

Introduction: Deconstructing the Candidate In the landscape of modern drug discovery, the rational design of small molecules hinges on a synergistic balance between on-target potency and a favorable pharmacokinetic (PK)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing the Candidate

In the landscape of modern drug discovery, the rational design of small molecules hinges on a synergistic balance between on-target potency and a favorable pharmacokinetic (PK) profile. The candidate molecule, 2-(2,4-dichloro-5-fluorophenyl)morpholine, presents a compelling case study in this paradigm. It is composed of two key structural motifs: the morpholine ring, a "privileged scaffold" renowned for improving physicochemical properties, and a heavily halogenated phenyl ring, which significantly influences lipophilicity and metabolic fate.[1][2][3][4]

The morpholine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to provide a versatile synthetic handle.[5][6][7] Its inherent pKa and ability to form hydrogen bonds often lead to improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[8][9] Conversely, the 2,4-dichloro-5-fluoro substitution on the phenyl ring introduces a region of high lipophilicity and presents specific sites for metabolic attack, primarily by cytochrome P450 (CYP) enzymes.[10][11] The presence of halogens can influence the rate and regioselectivity of metabolism, potentially blocking certain metabolic pathways while promoting others.[12]

This guide provides a comprehensive framework for characterizing the pharmacokinetic profile of this molecule, moving from predictive analysis and in vitro screening to definitive in vivo studies. The objective is not merely to present data but to construct a decision-making workflow that enables researchers to identify and mitigate potential PK liabilities early, thereby accelerating the path from a promising hit to a viable clinical candidate.[13][14][15]

Part 1: Foundational Assessment - In Vitro ADME Profiling

The initial characterization of any new chemical entity (NCE) begins with a suite of rapid, cost-effective in vitro assays designed to predict its behavior in a complex biological system.[15][16][17] These studies are foundational for establishing structure-activity relationships (SAR) and guiding chemical optimization.[18]

Absorption & Permeability

A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. The Caco-2 permeability assay, which utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, remains the gold standard for this assessment.[14][15]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer. Lucifer Yellow, a membrane-impermeable fluorescent dye, is used as a paracellular transport marker to ensure tight junction integrity.

  • Assay Execution:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer to measure apical-to-basolateral (A→B) permeability.

    • Simultaneously, in a separate set of wells, the compound is added to the basolateral (B) side to measure basolateral-to-apical (B→A) efflux.

  • Sample Analysis: Aliquots are collected from the receiver compartment at specified time points (e.g., 120 minutes). The concentration of the test compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).

ParameterPredicted Outcome for Test CompoundRationale & Interpretation
Papp (A→B) Low to ModerateThe high halogenation increases lipophilicity, which can favor passive diffusion, but the overall size and polarity of the morpholine may temper this.
Efflux Ratio < 2The morpholine ring generally does not make compounds strong P-gp substrates. A low efflux ratio suggests passive absorption is the dominant mechanism.
Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, dictates the unbound fraction (fu) available to distribute into tissues and interact with its target.[19] High plasma protein binding can limit efficacy and clearance. Rapid Equilibrium Dialysis (RED) is the preferred method for this determination.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device insert (containing a semipermeable dialysis membrane) is placed into each well of a Teflon base plate.

  • Sample Addition: The test compound is spiked into plasma (human and rodent) and added to one chamber of the insert. Phosphate-buffered saline (PBS) is added to the other chamber.

  • Incubation: The plate is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis: Aliquots are removed from both the plasma and PBS chambers. To ensure accurate measurement, the plasma sample is matched with an equal volume of PBS, and the PBS sample is matched with an equal volume of blank plasma. This "matrix matching" is critical for avoiding differential matrix effects during LC-MS/MS analysis.

  • Data Analysis: The percentage of unbound drug is calculated from the ratio of the compound concentration in the PBS chamber to that in the plasma chamber.

ParameterPredicted Outcome for Test CompoundRationale & Interpretation
Fraction Unbound (fu) Low (<10%)The dichlorofluorophenyl group is highly lipophilic and is expected to bind extensively to the hydrophobic pockets of albumin. A low fu may necessitate higher dosing to achieve a therapeutic concentration of free drug.
Metabolism: Stability and Metabolite Identification

Understanding a compound's metabolic fate is crucial for predicting its half-life and identifying potential drug-drug interactions (DDIs) or toxic metabolites.[20][21]

1.3.1 Metabolic Stability

This assay assesses the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Setup: The test compound (e.g., at 1 µM) is incubated with liver microsomes (human and rodent) and the cofactor NADPH in a temperature-controlled block (37°C).

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterPredicted Outcome for Test CompoundRationale & Interpretation
In Vitro t½ Moderate to High StabilityThe morpholine ring is generally stable. Metabolism will likely occur on the phenyl ring. The positions of the halogens may sterically hinder access by CYP enzymes, leading to increased stability.
Intrinsic Clearance (CLint) Low to ModerateConsistent with moderate to high stability. This predicts that the drug will likely not be rapidly cleared by the liver, suggesting a potentially longer half-life in vivo.

1.3.2 Predictive Metabolic Pathway

Based on the structure, the primary metabolic pathways are likely to involve oxidation of the halogenated phenyl ring and, to a lesser extent, the morpholine ring.

G parent 2-(2,4-Dichloro-5-fluorophenyl)morpholine (Parent Compound) met1 Aromatic Hydroxylation (Phenolic Metabolite) parent->met1 CYP450 (e.g., CYP2D6, 3A4) met2 Oxidative Dehalogenation parent->met2 CYP450 met3 Morpholine Ring Oxidation (N- or C-Oxidation) parent->met3 CYP450/FMO met4 Glucuronide Conjugation (Phase II Metabolite) met1->met4 UGT-mediated

Caption: Predicted metabolic pathways for the test compound.

1.3.3 CYP450 Inhibition

This assay determines if the compound inhibits major CYP isoforms, which is critical for predicting potential DDIs. A fluorescent probe-based assay is a common high-throughput screening method.

Experimental Protocol: Fluorescent CYP Inhibition Assay

  • Incubation: Human liver microsomes are incubated with a panel of fluorescent probe substrates specific to major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Fluorescence Reading: After incubation, the reaction is stopped, and the fluorescence of the metabolized probe is read on a plate reader.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated for each isoform.

Part 2: Definitive Assessment - In Vivo Pharmacokinetic Study

Following promising in vitro data, an in vivo PK study in a rodent model (typically rat) is the essential next step to understand how the ADME properties integrate in a living system.[22][23][24]

Study Design and Execution

A discrete (non-cassette) study design with both intravenous (IV) and oral (PO) administration arms is required to determine absolute bioavailability.[23][25]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per group) are used.[22]

  • Dosing:

    • IV Group: The compound is administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: The compound is administered as a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the jugular vein at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[26] Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is transferred to new tubes and stored at -80°C until analysis.

Bioanalysis: LC-MS/MS Method Validation

A robust and validated bioanalytical method is the cornerstone of any PK study, ensuring that the concentration data is accurate and reproducible.[27]

Methodology: LC-MS/MS Quantification

  • Sample Preparation: A protein precipitation method is typically used. Ice-cold acetonitrile containing a structurally similar internal standard is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is transferred for analysis.

  • Chromatography: Reverse-phase chromatography on a C18 column is used to separate the analyte from endogenous matrix components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are optimized for both the analyte and the internal standard.

  • Method Validation: The method must be validated according to regulatory guidance, assessing for selectivity, linearity, accuracy, precision, recovery, and stability (bench-top, freeze-thaw, and long-term).[28][29][30][31]

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).[26]

Table of Key Pharmacokinetic Parameters (Hypothetical Data)

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Interpretation
Cmax (ng/mL) 250450Maximum observed plasma concentration.
Tmax (h) 0.0831.0Time to reach Cmax. The PO Tmax suggests relatively rapid absorption.
AUC₀-inf (ng*h/mL) 3801140Area under the plasma concentration-time curve, a measure of total drug exposure.
t½ (h) 6.56.8The elimination half-life. A value >6h suggests the potential for once or twice-daily dosing.
CL (mL/min/kg) 4.4-Clearance. A value of 4.4 mL/min/kg is low relative to rat liver blood flow (~55 mL/min/kg), indicating low hepatic extraction, which is consistent with the in vitro stability data.
Vdss (L/kg) 2.5-Volume of distribution at steady state. A value >0.7 L/kg suggests the compound distributes into tissues beyond the plasma volume.
F (%) -60%Absolute oral bioavailability. F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). 60% is a good value for an early discovery compound.

Part 3: Integrated Strategy and Decision-Making Workflow

The power of a comprehensive PK assessment lies in integrating all data points to build a cohesive narrative of the compound's disposition and to make informed decisions.

G cluster_invitro In Vitro ADME Screen cluster_invivo In Vivo PK Study (Rat) start Candidate Molecule 2-(...)-morpholine permeability Permeability (Caco-2) start->permeability ppb Plasma Protein Binding (RED) start->ppb stability Metabolic Stability (Microsomes) start->stability cyp CYP Inhibition start->cyp decision1 In Vitro Profile Acceptable? (High Perm, Low CL, Low DDI Risk) permeability->decision1 ppb->decision1 stability->decision1 cyp->decision1 iv_study IV Dosing & Sampling decision1->iv_study Yes po_study PO Dosing & Sampling decision1->po_study Yes optimize Chemical Optimization (Address Liabilities) decision1->optimize No bioanalysis Bioanalysis (LC-MS/MS) iv_study->bioanalysis po_study->bioanalysis pk_calc PK Parameter Calculation (CL, Vd, t½, F%) bioanalysis->pk_calc decision2 In Vivo Profile Supports Target Product Profile? (e.g., F% > 30%, t½ > 4h) pk_calc->decision2 decision2->optimize No advance Advance to Efficacy/ Toxicology Studies decision2->advance Yes

Caption: Integrated workflow for pharmacokinetic characterization.

Conclusion

The pharmacokinetic characterization of a novel agent like 2-(2,4-dichloro-5-fluorophenyl)morpholine is a systematic, multi-faceted process. By leveraging the predictive power of in vitro assays, we can anticipate key behaviors such as moderate permeability, high plasma protein binding due to the lipophilic phenyl ring, and low intrinsic clearance conferred by the stable morpholine scaffold and sterically hindered halogenation pattern. These predictions are then tested and quantified in a definitive in vivo rodent study. The integration of these datasets provides a holistic understanding of the molecule's ADME profile, enabling rational, data-driven decisions to either advance the compound towards efficacy and safety studies or guide further medicinal chemistry efforts to optimize its drug-like properties. This rigorous, front-loaded approach to pharmacokinetics is indispensable for minimizing attrition and maximizing the probability of success in the challenging journey of drug development.

References

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Highly translational preclinical ADME models. (n.d.). TNO. Retrieved from [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. (2015). Bioanalysis Zone. Retrieved from [Link]

  • Optimise ADME properties: In vitro DMPK solutions for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. Retrieved from [Link]

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. Retrieved from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015). AAPS. Retrieved from [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen. Retrieved from [Link]

  • Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. (2020). AAPS. Retrieved from [Link]

  • (PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2011). ResearchGate. Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Retrieved from [Link]

  • What ADME tests should be conducted for preclinical studies? (2013). Taylor & Francis Online. Retrieved from [Link]

  • In Vivo PK and TK. (n.d.). BioDuro. Retrieved from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved from [Link]

  • Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. (1982). ScienceDirect. Retrieved from [Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development. (2021). Frontiers. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved from [Link]

  • Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytochrome P450-Catalyzed Oxidation of Halobenzene Derivatives. (1998). ACS Publications. Retrieved from [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Retrieved from [Link]

  • ADME of Biologics—What Have We Learned from Small Molecules? (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites. (2015). PubMed. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways for 2-(2,4-Dichloro-5-fluorophenyl)morpholine Derivatives: A Technical Guide for Scaffold Generation and Derivatization

Executive Summary The 2-aryl morpholine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the pharmacophoric core for central nervous system (CNS) modulators, antimicrobial agents, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aryl morpholine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the pharmacophoric core for central nervous system (CNS) modulators, antimicrobial agents, and kinase inhibitors[1]. Specifically, the 2-(2,4-dichloro-5-fluorophenyl)morpholine building block combines the favorable pharmacokinetic properties of the morpholine ring (enhanced aqueous solubility, metabolic stability, and basicity) with a highly substituted halogenated phenyl ring[2]. The 2,4-dichloro-5-fluorophenyl moiety is strategically utilized to block cytochrome P450-mediated oxidation hotspots, increase lipophilicity (ClogP), and engage in specific halogen bonding with target proteins. This scaffold has been successfully employed in the synthesis of potent Schiff and Mannich bases exhibiting robust antimicrobial and antifungal activities[3].

This technical guide provides an authoritative, self-validating synthetic workflow for the de novo construction of the 2-(2,4-dichloro-5-fluorophenyl)morpholine core and details robust derivatization pathways for downstream drug discovery applications.

Strategic Pathway Selection: The α-Bromoketone Route

Historically, 2-aryl morpholines were synthesized via the regioselective ring-opening of styrene oxides with ethanolamine, followed by acid-catalyzed cyclization. However, this classical route often suffers from poor regioselectivity and requires harsh dehydrating conditions (e.g., concentrated H₂SO₄) that are incompatible with sensitive functional groups. Recent advances also include photocatalytic diastereoselective annulations[4], but these require specialized equipment.

For scalable, bench-stable synthesis, the α-bromoketone route is the industry standard. This two-step process involves:

  • Nucleophilic Substitution & Spontaneous Cyclization: Reaction of 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone with 2-aminoethanol to form a stable hemiketal (morpholin-2-ol) intermediate[5].

  • Lewis Acid-Mediated Deoxygenation: Reduction of the hemiketal to the target morpholine.

Workflow SM 2-Bromo-1-(2,4-dichloro- 5-fluorophenyl)ethanone Hemiketal 2-(2,4-Dichloro-5-fluorophenyl) morpholin-2-ol SM->Hemiketal Nucleophilic Substitution & Spontaneous Cyclization Amine 2-Aminoethanol (DIPEA, THF) Amine->Hemiketal Reduction Silane Reduction (Et3SiH, BF3·Et2O) Hemiketal->Reduction Lewis Acid Activation of Hemiketal OH Core 2-(2,4-Dichloro-5-fluorophenyl) morpholine Reduction->Core Deoxygenation Deriv1 Pd-Catalyzed Cross-Coupling Core->Deriv1 N-Aryl Derivatives Deriv2 N-Alkylation / Reductive Amination Core->Deriv2 N-Alkyl Derivatives

Fig 1: Synthetic workflow from α-bromoketone to derivatized 2-aryl morpholines.

Experimental Protocols: Core Scaffold Synthesis

Step 1: Synthesis of 2-(2,4-Dichloro-5-fluorophenyl)morpholin-2-ol (Hemiketal)

Objective: Construct the morpholine ring system while retaining a C2-hydroxyl group for downstream reduction.

Protocol:

  • Preparation: Dissolve 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF, 30 mL) under an argon atmosphere.

  • Amine Addition: Cool the solution to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) followed by the dropwise addition of 2-aminoethanol (1.2 equiv).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality & E-E-A-T Insights:

  • Why DIPEA? A non-nucleophilic base is critical here. It neutralizes the hydrobromic acid generated during the initial SN2 displacement without competing with 2-aminoethanol for the electrophilic α-carbon.

  • Self-Validation: The intermediate hydroxyaminoketone spontaneously cyclizes to the hemiketal structure[5]. The disappearance of the ketone carbonyl peak (~1700 cm⁻¹) and the appearance of a broad hydroxyl stretch (~3300 cm⁻¹) in FTIR confirms successful cyclization.

Step 2: Deoxygenation to 2-(2,4-Dichloro-5-fluorophenyl)morpholine

Objective: Remove the C2-hydroxyl group to yield the final saturated morpholine core.

Protocol:

  • Activation: Dissolve the hemiketal intermediate (1.0 equiv, 8 mmol) in anhydrous Dichloromethane (DCM, 25 mL) and cool to -78°C using a dry ice/acetone bath.

  • Reduction: Add Triethylsilane (Et₃SiH, 3.0 equiv) sequentially, followed by the slow, dropwise addition of Boron trifluoride diethyl etherate (BF₃·Et₂O, 2.5 equiv).

  • Propagation: Stir at -78°C for 1 hour, then gradually warm to room temperature over 2 hours.

  • Isolation: Quench carefully with 1M NaOH (to neutralize BF₃ and break boron-amine complexes). Extract with DCM, dry over MgSO₄, and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure morpholine core.

Causality & E-E-A-T Insights:

  • Why DCM? Unlike THF or diethyl ether, DCM does not coordinate with the Lewis acid. This ensures the full catalytic potential of BF₃·Et₂O is directed toward activating the hemiketal hydroxyl group.

  • Temperature Control (-78°C): The low temperature stabilizes the highly reactive oxocarbenium ion intermediate, preventing premature ring-opening that would lead to linear amino-diol impurities.

  • Why Et₃SiH over NaBH₄? Triethylsilane is a mild, non-nucleophilic hydride source that selectively attacks the oxocarbenium intermediate without risking the reductive defluorination or dechlorination of the highly halogenated phenyl ring.

Optimization Data for Deoxygenation Step

The choice of reducing agent and Lewis acid dictates the success of the deoxygenation. Table 1 summarizes the optimization parameters.

Reducing AgentLewis Acid / AdditiveSolventTemperature ProfileYield (%)Primary Impurity Profile
NaBH₄NoneMeOH25°C45%Linear amino-diol (ring opening)
NaBH₃CNAcOHMeOH25°C60%Unreacted hemiketal
Et₃SiHTFADCM0°C to 25°C78%Trace ring-opened products
Et₃SiH BF₃·Et₂O DCM -78°C to 25°C 92% Trace (<1%)
Table 1: Quantitative comparison of deoxygenation conditions for the morpholin-2-ol intermediate.

Mechanistic Pathway of Hemiketal Reduction

Understanding the transient intermediates during the deoxygenation step is vital for troubleshooting scale-up synthesis. The reaction proceeds via an oxocarbenium ion, which is highly electrophilic.

Mechanism Hemiketal Morpholin-2-ol Intermediate LewisAcid BF3·Et2O Coordination to C2-Hydroxyl Hemiketal->LewisAcid Oxocarbenium Oxocarbenium Ion Formation (-BF3OH-) LewisAcid->Oxocarbenium Leaving Group Departure Hydride Hydride Transfer from Et3SiH Oxocarbenium->Hydride Electrophilic Capture Product 2-Aryl Morpholine Core Hydride->Product Irreversible Reduction

Fig 2: Mechanistic progression of Lewis acid-mediated silane reduction of the hemiketal.

Downstream Derivatization: N-Alkylation via Reductive Amination

Once the 2-(2,4-dichloro-5-fluorophenyl)morpholine core is isolated, the secondary amine serves as a versatile synthetic handle for generating proprietary API candidates.

Protocol for N-Alkylation:

  • Combine the morpholine core (1.0 equiv) and the target aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation.

  • Stir for 30 minutes at room temperature, then add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions.

  • Stir for 4-6 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

Causality & E-E-A-T Insights:

  • Reagent Selection: NaBH(OAc)₃ is explicitly chosen over Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is non-toxic (avoids HCN gas generation during aqueous workup) and is highly selective for reducing iminium ions over unreacted aldehydes in weakly acidic media, preventing the formation of corresponding alcohol impurities.

References

  • Karthikeyan, M. S., et al. "Synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety". Bioorganic & Medicinal Chemistry, 2006. Available at:[Link]

  • Brisco, T. A., et al. "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation". Journal of the American Chemical Society, 2025. Available at:[Link]

  • Kourounakis, A. P., et al. "Lipid-Lowering (Hetero)Aromatic Tetrahydro-1,4-Oxazine Derivatives with Antioxidant and Squalene Synthase Inhibitory Activity". Journal of Medicinal Chemistry, 2008. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of 2-(2,4-Dichloro-5-fluorophenyl)morpholine Analogs

Authored by: [Your Name/Group], Senior Application Scientist Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its preva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and its ability to improve the pharmacokinetic profile of drug molecules. Specifically, aryl-substituted morpholines are of significant interest due to their diverse biological activities, which include acting as anticancer agents, antivirals, and central nervous system modulators.[2][3] The compound 2-(2,4-Dichloro-5-fluorophenyl)morpholine and its analogs represent a class of molecules with high potential for drug discovery, necessitating robust and versatile synthetic protocols for their generation and derivatization.

This application note provides a detailed, field-proven protocol for the synthesis of 2-(2,4-dichloro-5-fluorophenyl)morpholine analogs. The described methodology is designed for adaptability, allowing researchers to generate a library of analogs for structure-activity relationship (SAR) studies. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and offer insights into potential challenges and troubleshooting.

Synthetic Strategy: A Palladium-Catalyzed Carboamination Approach

The synthesis of 2-aryl morpholines can be approached through various synthetic routes, including the cyclization of amino alcohols and reductive amination.[4][5][6][7] However, for the synthesis of highly substituted and electronically diverse analogs, a palladium-catalyzed carboamination reaction offers a modular and efficient approach.[8] This strategy allows for the convergent assembly of the morpholine core from readily available starting materials.

Our proposed synthetic route commences with the preparation of a key intermediate, an N-protected amino alcohol, which is then subjected to a palladium-catalyzed intramolecular carboamination reaction with a substituted aryl bromide. This approach offers several advantages:

  • Modularity: A diverse range of analogs can be synthesized by simply varying the substituted aryl bromide and the amino alcohol starting materials.

  • Stereocontrol: When using enantiomerically pure amino alcohols, the stereochemistry of the final morpholine product can be controlled.[8]

  • Good Functional Group Tolerance: Palladium-catalyzed cross-coupling reactions are known for their tolerance of a wide range of functional groups, which is crucial for the synthesis of complex molecules.

Experimental Protocol

This protocol details the synthesis of the parent compound, 2-(2,4-Dichloro-5-fluorophenyl)morpholine. The same general procedure can be adapted for the synthesis of various analogs by substituting the starting materials accordingly.

Part 1: Synthesis of the N-Protected Amino Alcohol Intermediate

The first part of the synthesis involves the protection of a suitable amino alcohol. For this protocol, we will use N-Boc protection of 2-aminoethanol as an illustrative example.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-AminoethanolReagent Grade, ≥99%Standard Supplier
Di-tert-butyl dicarbonate (Boc₂O)Reagent Grade, ≥98%Standard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Triethylamine (Et₃N)Reagent Grade, ≥99%Standard Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminoethanol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-aminoethanol.

  • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Part 2: Palladium-Catalyzed Intramolecular Carboamination

This is the key step where the morpholine ring is formed.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-2-aminoethanolAs synthesized in Part 1
1-Bromo-2,4-dichloro-5-fluorobenzeneReagent Grade, ≥98%Standard Supplier
Palladium(II) acetate (Pd(OAc)₂)Reagent GradeStandard Supplier
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Reagent Grade, ≥98%Standard Supplier
Sodium tert-butoxide (NaOtBu)Reagent Grade, ≥97%Standard Supplier
TolueneAnhydrous, ≥99.8%Standard Supplier
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Hexanes

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.0 eq).

  • Add anhydrous toluene to the Schlenk tube.

  • Add 1-bromo-2,4-dichloro-5-fluorobenzene (1.0 eq) and the N-Boc-2-aminoethanol (1.2 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the N-Boc-2-(2,4-dichloro-5-fluorophenyl)morpholine.

Part 3: Deprotection of the Morpholine Nitrogen

The final step is the removal of the Boc protecting group to yield the target compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-2-(2,4-dichloro-5-fluorophenyl)morpholineAs synthesized in Part 2
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxaneReagent GradeStandard Supplier
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc-2-(2,4-dichloro-5-fluorophenyl)morpholine (1.0 eq) in anhydrous dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10 eq) or a 4 M solution of HCl in dioxane (e.g., 5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2,4-dichloro-5-fluorophenyl)morpholine.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Workflow and Data Presentation

Synthetic Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: N-Protection cluster_part2 Part 2: Pd-Catalyzed Carboamination cluster_part3 Part 3: Deprotection A 2-Aminoethanol B N-Boc-2-aminoethanol A->B Boc₂O, Et₃N, DCM D N-Boc-2-(2,4-dichloro-5-fluorophenyl)morpholine B->D C 1-Bromo-2,4-dichloro-5-fluorobenzene C->D E 2-(2,4-Dichloro-5-fluorophenyl)morpholine D->E TFA or HCl in Dioxane, DCM

Caption: Synthetic workflow for 2-(2,4-Dichloro-5-fluorophenyl)morpholine.

Table of Expected Yields and Purity

The following table provides expected yields and purity levels for each step, based on literature precedents for similar transformations.[8][9] Actual results may vary depending on the specific substrate and reaction scale.

StepProductExpected Yield (%)Expected Purity (%)Analytical Method
Part 1N-Boc-2-aminoethanol>95>95¹H NMR, ¹³C NMR
Part 2N-Boc-2-(2,4-dichloro-5-fluorophenyl)morpholine60-80>98 (after chromatography)¹H NMR, ¹³C NMR, LC-MS
Part 32-(2,4-dichloro-5-fluorophenyl)morpholine>90>98 (after purification)¹H NMR, ¹³C NMR, HRMS

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Catalyst System: The combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient C-N bond formation.[9] XPhos promotes the reductive elimination step, which is often the rate-limiting step in Buchwald-Hartwig amination reactions.[10][11][12]

  • Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle. Weaker bases may result in lower yields or require higher reaction temperatures.

  • Solvent: Anhydrous toluene is a common solvent for this type of cross-coupling reaction as it is non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

  • Protecting Group Strategy: The use of a Boc protecting group is advantageous due to its stability under the conditions of the cross-coupling reaction and its facile removal under acidic conditions. This orthogonality is a key principle in modern organic synthesis.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, the following in-process controls are recommended:

  • Reaction Monitoring: Regular monitoring of the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and to identify the formation of any side products.

  • Characterization of Intermediates: Full characterization of the intermediates (e.g., by ¹H NMR, ¹³C NMR) at each stage confirms the success of the previous step before proceeding to the next.

  • Purity Assessment: The purity of the final product should be rigorously assessed using multiple analytical techniques, such as LC-MS and elemental analysis, to confirm its identity and quality.

Troubleshooting

IssuePossible CauseSolution
Low yield in Part 2Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Poor quality of aryl bromidePurify the aryl bromide by recrystallization or distillation before use.
Incomplete reaction in Part 2Insufficient heating or reaction timeIncrease the reaction temperature or extend the reaction time. Monitor by TLC/GC-MS.
Difficulty in removing the Boc group in Part 3Steric hindranceUse a stronger acid or increase the reaction temperature.
Formation of side productsNon-optimal reaction conditionsRe-optimize the reaction conditions, including temperature, solvent, and catalyst loading.

References

  • Dam, J., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2013). Synthesis method of substituted N-phenyl morpholine compound. Google Patents.
  • Bhadra, S., et al. (2020). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. RSC Advances. Available at: [Link]

  • Wolfe, J. P., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link]

  • da Silva, J. F., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry. Available at: [Link]

  • Foley, D. P., et al. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Organic Process Research & Development. Available at: [Link]

  • Twitty, C. M., et al. (2020). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • DePorre, Y., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Process Research & Development. Available at: [Link]

  • Mokhir, A. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Nettekoven, M., et al. (2012). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Tetrahedron Letters. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Available at: [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Kanto Chemical. Available at: [Link]

  • Thevenon, A., et al. (2015). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Sharma, A., et al. (2021). Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. RSC Medicinal Chemistry. Available at: [Link]

  • Davies, I. W., et al. (2001). Chemical synthesis of morpholine derivatives. Google Patents.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Altmann, K.-H., et al. (2021). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. Chemistry – A European Journal. Available at: [Link]

  • Gharda Chemicals Ltd. (2010). A process for synthesis of 2, 4-dichloro-5-fluoroacetophenone (dcfa). Google Patents.
  • Gewald, K., & Hain, U. (1998). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses. Available at: [Link]

Sources

Application

Application Note: Mass Spectrometric Characterization of 2-(2,4-Dichloro-5-fluorophenyl)morpholine using High-Resolution LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract In pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel compounds, intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel compounds, intermediates, and potential impurities is a critical requirement for regulatory compliance and process control.[1] This application note provides a detailed guide and robust protocol for the characterization of 2-(2,4-dichloro-5-fluorophenyl)morpholine using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We delve into the theoretical underpinnings of its mass spectrometric behavior, focusing on its unique isotopic signature and predictable fragmentation patterns. The methodologies presented herein are designed to provide a high degree of confidence in the compound's identity, leveraging the sensitivity and selectivity of modern mass analyzers.

Introduction and Theoretical Considerations

2-(2,4-Dichloro-5-fluorophenyl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a di-chlorinated and fluorinated phenyl group.[2][3] Its molecular formula is C₁₀H₁₀Cl₂FNO, with a monoisotopic mass of approximately 249.0123 Da.[2][4] The structural features of this molecule provide distinct and predictable behaviors in a mass spectrometer, which are essential for its confident identification. Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a "molecular fingerprint" through fragmentation analysis.[5]

The Critical Role of the Isotopic Signature

A primary and definitive characteristic of this compound is its isotopic pattern, which arises from the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The presence of two chlorine atoms results in a highly predictable and easily recognizable cluster of peaks for the molecular ion and any fragments retaining both chlorine atoms.

  • M+ Peak: The most abundant peak, corresponding to the molecule containing two ³⁵Cl isotopes.

  • M+2 Peak: A peak two m/z units higher, corresponding to molecules with one ³⁵Cl and one ³⁷Cl.

  • M+4 Peak: A peak four m/z units higher, from molecules containing two ³⁷Cl isotopes.

The expected intensity ratio of these peaks is approximately 9:6:1 , and its observation provides extremely strong evidence for the presence of two chlorine atoms in the ion.[6] In contrast, fluorine is monoisotopic (¹⁹F), so it does not contribute to this pattern but does influence the exact mass.

Ionization Strategy: Leveraging Molecular Basicity

The morpholine moiety contains a secondary amine, which is basic and readily accepts a proton (H⁺) in an acidic environment.[7] This makes Electrospray Ionization (ESI) in the positive ion mode the ideal choice for this analyte. By acidifying the mobile phase (e.g., with 0.1% formic acid), we can ensure the molecule is predominantly in its protonated form, [M+H]⁺, leading to a strong and stable signal.[8]

Anticipated Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's structure. For halogenated organic compounds, fragmentation is often predictable.[5][9]

Key anticipated fragmentation mechanisms include:

  • Alpha-Cleavage: The breaking of bonds adjacent to the morpholine ring's heteroatoms (nitrogen and oxygen) is a common pathway for such heterocyclic systems.[10]

  • Ring Opening/Cleavage: The morpholine ring itself can undergo fragmentation, leading to characteristic neutral losses.

  • Halogen Loss: While C-F bonds are very strong, the cleavage of C-Cl bonds is a common pathway in mass spectrometry, often proceeding via the loss of HCl or a chlorine radical.[10][11]

  • Benzylic Cleavage: The bond between the phenyl ring and the morpholine ring is a likely point of cleavage, resulting in ions corresponding to each of these structural units.

Experimental Workflow and Protocols

A systematic approach is essential for reproducible and reliable results. The overall workflow, from sample preparation to final data analysis, is outlined below.

Experimental_Workflow cluster_Prep Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis SamplePrep Protocol 2.1: Sample & Standard Preparation LC_Separation Protocol 2.2: LC Separation SamplePrep->LC_Separation Inject MobilePhase Mobile Phase Preparation MS_FullScan MS Full Scan (Precursor ID) LC_Separation->MS_FullScan Eluent to ESI Source MSMS_Fragmentation MS/MS Analysis (Fragmentation) MS_FullScan->MSMS_Fragmentation Isolate [M+H]+ DataProc Protocol 2.3: Data Processing & Interpretation MSMS_Fragmentation->DataProc StructConfirm Structural Confirmation DataProc->StructConfirm

Sources

Method

Advanced Preclinical In Vivo Dosing Protocols for 2-(2,4-Dichloro-5-fluorophenyl)morpholine

Executive Summary & Pharmacological Context 2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS: 1179023-60-9) is a synthetic halogenated phenylmorpholine derivative. In preclinical drug discovery, structurally analogous phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS: 1179023-60-9) is a synthetic halogenated phenylmorpholine derivative. In preclinical drug discovery, structurally analogous phenylmorpholines (such as phenmetrazine and radafaxine) are classically investigated as central nervous system (CNS) active agents, specifically acting as norepinephrine-dopamine reuptake inhibitors (NDRIs) or monoamine releasing agents[1][2].

To successfully evaluate this compound in vivo, researchers must overcome two primary challenges: aqueous solubility (due to the highly lipophilic di-chloro/fluoro-substituted phenyl ring) and hepatic clearance (morpholine rings are highly susceptible to cytochrome P450-mediated oxidation)[3]. This application note provides a self-validating, step-by-step protocol for formulating, dosing, and evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of 2-(2,4-dichloro-5-fluorophenyl)morpholine in rodent models.

Physicochemical Rationale & Formulation Strategy

The Causality of Vehicle Selection

Like most secondary and tertiary amines, 2-(2,4-dichloro-5-fluorophenyl)morpholine possesses a basic nitrogen within its morpholine ring (pKa ~8.5). At physiological pH (7.4), a significant proportion of the molecule remains uncharged and highly lipophilic, which is the exact mechanism that permits rapid passive diffusion across the lipid-rich endothelial cell membranes of the blood-brain barrier (BBB)[4]. However, this lipophilicity makes formulating the free base or even the HCl salt in pure saline prone to precipitation upon injection.

To ensure a homogenous, clear solution that prevents pulmonary or venous embolism during intravenous (IV) administration, we utilize a co-solvent system: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline . This specific vehicle is widely validated for solubilizing lipophilic basic amines while maintaining acceptable tolerability in rodents[5].

Protocol: Preparation of the Dosing Formulation

Note: The order of addition is critical. Adding aqueous phases too early will cause irreversible clumping of the compound[6].

  • Master Stock Preparation : Weigh the required mass of 2-(2,4-dichloro-5-fluorophenyl)morpholine. Dissolve it completely in 10% (v/v) Dimethyl Sulfoxide (DMSO) . Vortex and sonicate until the liquid is entirely clear.

  • Co-Solvent Addition : Add 40% (v/v) PEG300 to the DMSO master stock. Vortex thoroughly. The PEG300 acts as a miscible bridge between the organic and aqueous phases.

  • Surfactant Addition : Add 5% (v/v) Tween-80 . Vortex gently to avoid excessive foaming. Tween-80 acts as a surfactant to prevent the drug from crashing out when the aqueous phase is introduced[6].

  • Aqueous Dilution : Slowly add 45% (v/v) Sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture. The final solution must be optically clear prior to drawing it into a syringe[5].

Pharmacokinetic (PK) & Blood-Brain Barrier (BBB) Profiling Protocol

To determine the compound's systemic exposure and CNS penetrance, a parallel IV and PO (per os) dosing study with terminal brain tissue collection is required.

Step-by-Step In Vivo Dosing Workflow
  • Animal Preparation : Fast adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) for 12 hours prior to PO dosing. IV cohorts do not require fasting.

  • Administration :

    • IV Cohort : Administer 2 mg/kg via the lateral tail vein. Injection rate should not exceed 1 mL/min to prevent acute toxicity from the Tween-80/DMSO vehicle.

    • PO Cohort : Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle.

  • Serial Blood Sampling : Collect 150 µL of blood via the jugular vein or submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Terminal Brain Harvesting (BBB Penetrance) : At Tmax (estimated 1-2 hours based on similar morpholines), euthanize a subset of animals via CO2 asphyxiation. Immediately perform transcardial perfusion with ice-cold PBS to remove blood from the cerebral vasculature. Extract the brain, weigh it, and homogenize in 3 volumes of 80% acetonitrile/water for LC-MS/MS bioanalysis.

Diagram: PK & BBB Workflow

PK_Workflow A Formulation Preparation (DMSO/PEG300/Tween-80/Saline) B IV Administration (Tail Vein, 2 mg/kg) A->B C PO Administration (Oral Gavage, 10 mg/kg) A->C D Blood Collection (0.25, 0.5, 1, 2, 4, 8, 24 h) B->D C->D E Brain Tissue Harvesting (Perfusion & Extraction) D->E Terminal Timepoints F LC-MS/MS Bioanalysis (Plasma & Brain Homogenate) D->F E->F

Caption: Step-by-step workflow for in vivo pharmacokinetic and blood-brain barrier penetration assessment.

Pharmacodynamic (PD) Assessment: In Vivo Microdialysis

Because phenylmorpholines typically act as monoamine reuptake inhibitors or releasers[1][2], in vivo microdialysis in freely moving rodents is the gold standard for quantifying the pharmacodynamic effect (extracellular dopamine and norepinephrine efflux) in real-time.

Microdialysis Protocol
  • Stereotaxic Surgery : Stereotaxically implant a guide cannula targeting the striatum (AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma) under isoflurane anesthesia. Allow 5-7 days for recovery.

  • Probe Insertion : Insert a microdialysis probe (2 mm active membrane) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 µL/min.

  • Baseline Collection : Collect dialysate samples every 20 minutes for 2 hours to establish a stable baseline of extracellular monoamines.

  • Dosing & Sampling : Administer 2-(2,4-dichloro-5-fluorophenyl)morpholine (e.g., 10 mg/kg PO). Continue collecting dialysate fractions every 20 minutes for 4 hours.

  • Quantification : Analyze the dialysate immediately using HPLC coupled with electrochemical detection (HPLC-ECD) to quantify dopamine (DA) and norepinephrine (NE) levels as a percentage of the baseline.

Diagram: Pharmacodynamic & Metabolic Logic

Morpholine rings undergo rapid in vivo metabolism, primarily via CYP3A4 and CYP2B6, leading to morpholine ring scission or oxidation into a lactam metabolite[3]. This metabolic clearance competes with the drug's ability to penetrate the CNS and block monoamine transporters.

PD_Metabolism cluster_0 Pharmacodynamics (CNS) cluster_1 Hepatic Metabolism M 2-(2,4-Dichloro-5-fluorophenyl) morpholine DAT DAT / NET Inhibition M->DAT BBB Penetration CYP CYP3A4 / CYP2B6 Oxidation M->CYP Hepatic Clearance DA Increased Extracellular Dopamine/Norepinephrine DAT->DA Met Morpholine Ring Scission/Lactam CYP->Met

Caption: Competing pathways of CNS target engagement (DAT/NET) and CYP-mediated hepatic metabolism.

Data Presentation: Expected PK/PD Parameter Summary

When executing the above protocols, data should be summarized to evaluate the drug's viability as a CNS probe. The table below outlines the standard metrics and expected profile for a lipophilic phenylmorpholine:

ParameterAssay / MatrixExpected Range for PhenylmorpholinesBiological Significance
Cmax Plasma (PO)100 - 500 ng/mLPeak systemic exposure; dictates acute toxicity.
Tmax Plasma (PO)1.0 - 2.5 hoursIndicates absorption rate; delayed by lipophilicity.
T1/2 (Half-life) Plasma (IV)1.5 - 4.0 hoursDriven by CYP-mediated morpholine oxidation.
K_p,uu (Brain/Plasma) Brain Homogenate> 0.8Confirms passive diffusion of the basic amine across the BBB.
DA/NE Efflux Striatal Dialysate200% - 400% of baselineConfirms target engagement at DAT/NET transporters.

References

  • Metabolism of 2023 FDA Approved Small Molecules - PART 1 Hypha Discovery Blogs.[Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate.[Link]

  • Why do tertiary amines cross the blood‑brain barrier while quaternary amines do not? DrOracle.[Link]

  • Phenmetrazine Wikipedia.[Link]

Sources

Application

Application Notes and Protocols for the Preparation of 2-(2,4-Dichloro-5-fluorophenyl)morpholine Stock Solutions for Screening

Abstract Introduction to 2-(2,4-Dichloro-5-fluorophenyl)morpholine 2-(2,4-Dichloro-5-fluorophenyl)morpholine is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. As with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction to 2-(2,4-Dichloro-5-fluorophenyl)morpholine

2-(2,4-Dichloro-5-fluorophenyl)morpholine is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. As with any small molecule destined for biological screening, the precise and consistent preparation of stock solutions is a foundational step that significantly impacts the quality and reliability of subsequent experimental results. Improperly prepared stock solutions can lead to a host of issues, including inaccurate compound concentrations, precipitation during assays, and solvent-induced artifacts, all of which can compromise the integrity of screening campaigns.

This document outlines the best practices for handling this compound and preparing high-quality stock solutions, with a particular emphasis on the use of dimethyl sulfoxide (DMSO), a common solvent in drug discovery due to its broad solubilizing power.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(2,4-Dichloro-5-fluorophenyl)morpholine is essential for accurate stock solution preparation.

PropertyValueSource
CAS Number 1179023-60-9[2][3][4]
Molecular Formula C₁₀H₁₀Cl₂FNO[2][3][4]
Molecular Weight 250.09 g/mol [2][3][4]
Appearance Assumed to be a solid (powder or crystalline)General knowledge for such compounds
Aqueous Solubility Predicted to be lowInferred from related structures[3]

Experimental Determination of Maximum Solubility in DMSO

Given the absence of published solubility data, an experimental determination is the most reliable method to ascertain the maximum stock concentration achievable in DMSO. This protocol provides a systematic approach to quantifying the solubility of 2-(2,4-Dichloro-5-fluorophenyl)morpholine.[5]

Materials
  • 2-(2,4-Dichloro-5-fluorophenyl)morpholine

  • Anhydrous DMSO (≥99.9% purity)[1]

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile tips

  • 2.0 mL microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Protocol for Solubility Determination

Caption: Workflow for determining maximum solubility in DMSO.

  • Prepare a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 2-(2,4-Dichloro-5-fluorophenyl)morpholine into a 2.0 mL microcentrifuge tube.[5]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).[5]

    • Vortex the mixture vigorously for 2-3 minutes.[5]

    • If the compound dissolves completely, continue to add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.[5]

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature for 24 hours to allow the solution to reach equilibrium.[5]

    • Periodically and gently mix the solution during this incubation period.[5]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid material.[5]

  • Quantification of Solubilized Compound:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.[5]

    • Prepare a dilution series of the supernatant in a suitable solvent (e.g., methanol or acetonitrile) for which a standard curve can be generated.

    • Determine the concentration of the compound in the diluted samples using a validated analytical method such as HPLC or UV-Visible spectroscopy against a standard curve of known concentrations.[5]

    • Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. This concentration is a common starting point for screening libraries, but should be adjusted to be below the experimentally determined maximum solubility to ensure complete dissolution.[1][6]

Materials and Equipment
  • 2-(2,4-Dichloro-5-fluorophenyl)morpholine (solid)

  • Anhydrous DMSO (≥99.9% purity), sterile-filtered[1]

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Water bath sonicator

Step-by-Step Procedure

Caption: Workflow for preparing a 10 mM stock solution.

  • Calculation of Required Mass:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (mg) = 0.010 mol/L * 0.001 L * 250.09 g/mol * 1000 = 2.50 mg

  • Weighing the Compound:

    • On a calibrated analytical balance, carefully weigh out 2.50 mg of 2-(2,4-Dichloro-5-fluorophenyl)morpholine into a sterile microcentrifuge tube.[1] Taring the balance with the empty, capped tube is recommended for accuracy.

  • Solvent Addition:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.[1]

  • Dissolution:

    • Tightly cap the tube and vortex the solution for 30-60 seconds.[2]

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • If dissolution is incomplete, sonication in a water bath for several minutes or gentle warming (e.g., 37°C) can be employed, provided the compound is thermally stable.[2]

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles.[1][2]

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.[1][7]

Quality Control (QC) of Stock Solutions

To ensure the integrity of the screening library, it is highly recommended to perform quality control on newly prepared stock solutions.[8][9]

  • Identity and Purity Confirmation: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can verify the identity and assess the purity of the compound in solution.[9]

  • Concentration Verification: Quantitative methods, such as quantitative NMR (qNMR) or HPLC with a suitable detector (e.g., UV, ELSD), can be used to confirm that the actual concentration of the stock solution is within an acceptable range of the target concentration.[10][11]

Best Practices and Troubleshooting

  • Solvent Quality: Always use high-purity, anhydrous DMSO (≥99.9%).[1] DMSO is highly hygroscopic; keep the solvent bottle tightly sealed and work quickly to minimize moisture absorption from the air, which can lead to compound precipitation.[1]

  • Final DMSO Concentration in Assays: When diluting the stock solution into aqueous assay buffers, ensure the final concentration of DMSO is kept as low as possible, typically below 0.5%, to avoid cellular toxicity or interference with the assay components.[2][7] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[12]

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the main stock solution, as this can lead to compound degradation and water absorption. Aliquoting into single-use volumes is the most effective strategy to mitigate this.[4][13]

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous buffer, consider performing serial dilutions in intermediate solvents or using formulation aids, though this must be validated for assay compatibility.[2]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling 2-(2,4-Dichloro-5-fluorophenyl)morpholine and DMSO.[3]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]

  • Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2',4'-Dichloro-5'-fluoroacetophenone.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. BenchChem.
  • BenchChem. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D.T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Appchem. (n.d.). 2-(2,4-dichloro-5-fluorophenyl)morpholine.
  • Sapphire Bioscience. (n.d.). 2-(2,4-Dichloro-5-fluorophenyl)morpholine.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • Redox. (2022).
  • eMolecules. (n.d.). Services | Quality Control for screening compounds.
  • Novartis. (2011). Implementation of high-throughput quality control process within compound management. European Pharmaceutical Review.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Storage.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215.
  • Goodcentury. (n.d.). Best Practices for Proper Chemical Storage and Handling.
  • Yan, B., & Wu, G. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries.
  • Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety.
  • Baell, J. B., & Walters, M. A. (2014). Compound management for quantitative high-throughput screening. Future Medicinal Chemistry, 6(12), 1347-1362.
  • University of Wisconsin-Madison. (n.d.). Chemical Storage. Environment, Health & Safety.
  • Ibezim, E., et al. (2018). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. In High-Throughput Screening. IntechOpen.
  • Zhang, L., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High-Throughput Screening. IntechOpen.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50989420, 2-(2,4-dichloro-5-fluorophenyl)morpholine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-(2,4-Dichloro-5-fluorophenyl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical hurdles associated with 2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS: 1179023-60-9)[1].

This compound presents a classic formulation challenge: it combines a basic, ionizable morpholine ring with a highly lipophilic, halogenated aromatic system. This results in a molecule that is practically insoluble in neutral aqueous buffers (pH 7.4) but exhibits highly pH-dependent solubility[2].

Part 1: Troubleshooting Workflow & Logical Relationships

Before diving into specific protocols, it is critical to understand the thermodynamic and kinetic factors driving your compound out of solution. The decision tree below outlines the self-validating logic used to select the optimal solubility enhancement strategy based on your assay's constraints.

SolubilityLogic Start 2-(2,4-Dichloro-5-fluorophenyl)morpholine (Poorly Soluble Free Base) Decision1 Is the target assay pH < 6.0? Start->Decision1 Protonated Morpholine Nitrogen Protonated (High Aqueous Solubility) Decision1->Protonated Yes (e.g., Gastric Fluid) Neutral Morpholine Nitrogen Neutral (Precipitation Risk High) Decision1->Neutral No (e.g., pH 7.4 Buffer) Decision2 Select Application Type Neutral->Decision2 InVitro In Vitro Cell Assays Decision2->InVitro InVivo In Vivo PK Dosing Decision2->InVivo Cosolvent Use Co-solvent (e.g., DMSO) Keep final conc. < 0.5% InVitro->Cosolvent Low Conc. (<10 µM) Cyclodextrin HP-β-CD Complexation (Encapsulates Aryl Ring) InVitro->Cyclodextrin High Conc. (>10 µM) InVivo->Cyclodextrin Aqueous IV/PO Lipid Lipid/Surfactant Vehicle (e.g., Tween 80 + PEG) InVivo->Lipid High Dose PO

Caption: Logical workflow for troubleshooting morpholine derivative solubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 2-(2,4-Dichloro-5-fluorophenyl)morpholine precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is a classic case of solvent-shift precipitation combined with pH-dependent ionization. The compound is highly lipophilic due to the dichloro-fluorophenyl moiety. While pure DMSO efficiently disrupts the compound's crystal lattice, diluting it into an aqueous buffer drastically increases the dielectric constant of the medium[3]. Furthermore, at pH 7.4, the secondary amine of the morpholine ring is mostly unionized (neutral). When the concentration in the well exceeds the intrinsic thermodynamic solubility limit of this unionized free base, the molecules rapidly aggregate and crash out of solution[4]. Solution: You must either lower the pH to fully protonate the amine (if the assay permits) or introduce a solubilizing excipient to shield the lipophilic ring[5].

Q2: I need to test this compound in a cell-based assay at 50 µM, but it exhibits cytotoxicity when I use enough DMSO to keep it dissolved. What is the alternative? A2: Cell cultures typically tolerate a maximum of 0.1% to 0.5% DMSO before exhibiting solvent-induced phenotypic changes or toxicity[4]. If achieving 50 µM requires >1% DMSO, you must switch to a host-guest complexation strategy. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here[6]. The hydrophobic inner cavity of HP-β-CD encapsulates the 2,4-dichloro-5-fluorophenyl group via Van der Waals forces, while its hydroxyl-rich exterior maintains aqueous solubility[7][8]. This completely bypasses the need for high organic solvent concentrations.

Q3: How can I prepare a stable aqueous formulation for in vivo pharmacokinetic (PK) dosing without causing phlebitis upon IV injection? A3: Relying solely on co-solvents for IV dosing often leads to precipitation in the bloodstream upon injection, causing erratic PK data and localized tissue damage. The most robust, self-validating approach is to synthesize the hydrochloride (HCl) or mesylate salt of the morpholine derivative[5]. The ionic salt form will have a significantly higher dissolution rate. If you must dose the free base, utilize a micellar formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline). The surfactants create a thermodynamically stable micro-environment that prevents nucleation[5][6].

Part 3: Quantitative Data Summary

The table below summarizes the expected quantitative outcomes of various solubility enhancement strategies for this specific pharmacophore.

Enhancement StrategyPrimary Mechanism of SolubilizationExpected Aqueous Solubility LimitCytotoxicity / Tissue Irritation RiskRecommended Application
pH Adjustment (< pH 6.0) Protonation of morpholine amine> 10 mg/mLLowGastric dissolution / Low pH assays
DMSO Co-solvent (0.5%) Disruption of crystal lattice~10 - 50 µMHigh (if >0.5% final vol)Low-concentration biochemical assays
HP-β-CD (20% w/v) Host-guest cavity encapsulation1 - 5 mg/mLLowHigh-concentration cell assays & IV dosing
Lipid Micelles (Tween 80) Micellar sequestration2 - 10 mg/mLModeratePO (Oral) PK dosing

Part 4: Step-by-Step Methodologies

Protocol 1: Preparation of a Self-Validating HP-β-CD Inclusion Complex

This protocol leverages thermodynamic equilibrium to force the lipophilic compound into the cyclodextrin cavity, creating a clear, stable aqueous solution[8].

  • Prepare the Host Solution: Weigh HP-β-CD and dissolve it in your target aqueous buffer to create a 20% w/v solution.

    • Causality: A 20% concentration provides a massive molar excess of the host molecule, shifting the dynamic equilibrium heavily towards the complexed state[9].

  • Prepare the Guest Stock: Dissolve 2-(2,4-Dichloro-5-fluorophenyl)morpholine in a minimal volume of DMSO to create a 100 mM stock.

    • Causality: The free base has high lattice energy. DMSO disrupts the crystal lattice, allowing single molecules to freely interact with the cyclodextrin cavity rather than aggregating with each other.

  • Dropwise Integration: Place the 20% HP-β-CD solution on a magnetic stirrer (800 rpm). Add the DMSO stock dropwise (10 µL per minute) until the target concentration is reached.

    • Causality: Dropwise addition prevents localized supersaturation, which would cause the compound to rapidly nucleate and irreversibly precipitate before encapsulation can occur.

  • Energy Input: Sonicate the resulting mixture in a water bath for 15-20 minutes.

    • Causality: Cavitation bubbles from sonication provide the kinetic energy required to overcome the steric activation barrier of the bulky dichloro-fluorophenyl group entering the host cavity[7].

  • Validation: Visually inspect against a dark background. A successful inclusion complex will be optically clear with no Tyndall effect (light scattering).

Protocol 2: Hydrochloride Salt Generation

Converting the free base to an HCl salt permanently alters its solid-state properties, drastically improving intrinsic dissolution rates[5].

  • Solvation: Dissolve 1.0 gram of the free base compound in 20 mL of anhydrous diethyl ether (or ethyl acetate if solubility is limited).

    • Causality: The neutral free base is highly soluble in aprotic organic solvents, ensuring a homogenous starting reaction mixture.

  • Acidification: Cool the flask to 0°C in an ice bath. Slowly add 1.1 molar equivalents of HCl in dioxane (4M) under continuous, vigorous stirring.

    • Causality: The strong acid protonates the morpholine nitrogen. The resulting ionic salt is highly polar and completely insoluble in the aprotic organic solvent. This creates a self-validating system: the product spontaneously precipitates as a white solid, driving the reaction to completion via Le Chatelier's principle. Cooling prevents exothermic side reactions.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash twice with 10 mL of cold anhydrous ether, and dry under a vacuum desiccator for 24 hours.

    • Causality: Washing removes any residual unreacted free base and organic impurities, yielding a highly pure, water-soluble salt suitable for in vivo formulation.

Sources

Optimization

Technical Support Center: Troubleshooting Storage Degradation of 2-(2,4-Dichloro-5-fluorophenyl)morpholine

Welcome to the Technical Support Center. As application scientists and researchers, we understand that the stability of your chemical building blocks is the foundation of reproducible drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and researchers, we understand that the stability of your chemical building blocks is the foundation of reproducible drug development.

The compound 2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS: 1179023-60-9)[1] presents unique storage challenges due to its dual-functionality: a nucleophilic secondary amine (the morpholine ring) and a highly photosensitive halogenated aromatic system. This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose, reverse, and prevent degradation during storage.

Diagnostic Matrix: Identifying Storage Degradation

Before troubleshooting, you must identify the specific degradation pathway. Use this quantitative diagnostic matrix to correlate your physical observations and analytical data with the underlying chemical mechanism.

Environmental StressorPrimary Degradation PathwayPhysical / Visual IndicatorTypical LC-MS Mass ShiftPreventative Storage Condition
CO₂ / Moisture Carbamate FormationCaking, unexplained mass increase, poor solubility+44 Da (Reversible at low pH)Argon blanket, desiccator
Oxygen (O₂) N-Oxidation / Ring CleavageYellowing, new polar HPLC peaks+16 Da (N-oxide)Inert atmosphere, ≤ 4°C
UV/Vis Light Photolytic DehalogenationDarkening, multiple closely eluting HPLC peaks-34 Da (Loss of Cl isotope)Amber vials, dark storage
Troubleshooting Q&A: Mechanisms & Causality

Q1: My stored batch has developed a white, crusty precipitate and gained mass. What is happening? A1: This is a classic symptom of carbamate formation driven by atmospheric carbon dioxide and ambient moisture.

  • The Causality: As a secondary amine, the morpholine nitrogen is highly nucleophilic. It readily reacts with ambient CO₂ to form stable alkyl ammonium carbamate salts[2][3]. Moisture acts as a proton shuttle, significantly lowering the activation energy for this reaction[4]. This physical state change leads to caking, altered solubility profiles, and a false reduction in the active titer of your compound during weighing.

  • The Fix: Store the compound under a strict inert gas blanket. We recommend Argon over Nitrogen, as Argon is heavier than air and provides a superior protective layer over solid powders.

Q2: Routine HPLC-UV purity checks show new, highly polar peaks eluting before the main compound. LC-MS indicates a mass shift of +16 Da. How do we prevent this? A2: The +16 Da mass shift and increased polarity strongly indicate oxidative degradation , specifically the formation of an N-oxide at the morpholine nitrogen[5].

  • The Causality: Secondary amines are susceptible to autoxidation in the presence of molecular oxygen. The electron-rich nitrogen atom reacts with reactive oxygen species (ROS) over prolonged exposure to air. Furthermore, the ether oxygen in the morpholine ring can form hydroperoxides, potentially leading to irreversible C-N bond cleavage and ring opening under harsh conditions[4][5].

  • The Fix: Purge the vial headspace with inert gas prior to sealing. For long-term storage (months to years), maintain temperatures at or below -20°C to kinetically suppress the autoxidation radical chain reaction.

Q3: After leaving the compound on the benchtop in clear vials, we observed a complex mixture of degradants. LC-MS shows species with a mass reduction of ~34 Da. What caused this? A3: The -34 Da mass shift indicates the loss of a chlorine atom (hydrodehalogenation), which is a direct result of photolytic dehalogenation [6][7].

  • The Causality: The 2,4-dichloro-5-fluorophenyl moiety is highly sensitive to UV and visible light. The Carbon-Chlorine (C-Cl) bond dissociation energy is significantly lower than that of the Carbon-Fluorine (C-F) bond. Upon photon absorption, the C-Cl bond undergoes homolytic cleavage, generating a highly reactive aryl radical[7]. This radical abstracts a hydrogen atom from the solvent or adjacent morpholine rings, leading to a cascade of complex degradation products[8].

  • The Fix: Always store halogenated aromatics in actinic (amber) glass vials or wrap clear vials in aluminum foil to block UV/Vis transmission.

Mechanistic Degradation Pathways

Pathways Compound 2-(2,4-Dichloro-5-fluorophenyl)morpholine (Secondary Amine + Aryl Halide) CO2 Atmospheric CO2 & Moisture Compound->CO2 O2 Oxygen (O2) Compound->O2 Light UV / Visible Light Compound->Light Carbamate Carbamate Formation (Nucleophilic Attack) CO2->Carbamate Oxidation N-Oxidation & Ring Cleavage O2->Oxidation Photolysis Homolytic C-Cl Bond Cleavage Light->Photolysis Deg1 Carbamate Salts (+44 Da, Caking) Carbamate->Deg1 Deg2 N-Oxides (+16 Da, Polar Impurity) Oxidation->Deg2 Deg3 Dechlorinated Aromatics (-34 Da, Complex Mixture) Photolysis->Deg3

Mechanistic degradation pathways of 2-(2,4-Dichloro-5-fluorophenyl)morpholine during storage.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, do not simply discard suspected degraded batches. Use the following self-validating protocols to confirm the degradation mechanism and, where possible, recover your material.

Protocol A: Carbamate Reversal & Titer Recovery

Objective: To confirm if mass gain/caking is due to reversible CO₂ absorption rather than irreversible oxidative degradation, and to recover the freebase amine.

  • Sampling: Accurately weigh 50.0 mg of the degraded (caked) compound into a tared 20 mL scintillation vial.

  • Solubilization & Acidification: Dissolve the sample in 5.0 mL of LC-MS grade Methanol. Add 0.1 M HCl dropwise until the pH reaches ~3.0 (monitor via pH strip).

    • Causality: The acidic environment protonates the carbamate intermediate, driving the equilibrium backward to release CO₂ gas and form the morpholine hydrochloride salt.

  • Degassing: Sonicate the solution for 10 minutes at room temperature to facilitate the complete expulsion of dissolved CO₂.

  • Neutralization (Freebasing): Slowly add 0.1 M NaOH until the pH reaches ~9.0, converting the hydrochloride salt back to the freebase secondary amine.

  • Extraction & Drying: Extract the aqueous methanolic mixture with 3 x 5 mL of Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under a gentle stream of Nitrogen.

  • Validation: Re-weigh the recovered solid and analyze via LC-MS. A successful reversal will show the disappearance of the +44 Da mass adduct and restoration of the original retention time, validating CO₂ as the sole degradation agent.

Protocol B: Forced Degradation (Stress Testing) for Method Validation

Objective: To create a self-validating system that ensures your analytical HPLC-UV/MS method is "stability-indicating" (capable of resolving all degradation products from the parent peak).

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of pristine 2-(2,4-Dichloro-5-fluorophenyl)morpholine in Acetonitrile.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 3% H₂O₂. Stir at room temperature in the dark for 24 hours[5].

    • Causality: Forces N-oxide formation to validate the +16 Da LC-MS peak resolution.

  • Photolytic Stress: Transfer 1 mL of stock to a clear glass vial. Expose to a Xenon arc lamp (simulating UV/Vis sunlight) for 24 hours at 25°C.

    • Causality: Forces homolytic C-Cl cleavage to validate the -34 Da dehalogenation peaks[7].

  • Control: Keep 1 mL of stock in an amber vial, purged with Argon, stored at 4°C.

  • Analysis: Inject all samples into the LC-MS using a slow gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to ensure baseline resolution of all generated degradants against the control.

Troubleshooting Workflow

Workflow Start Observe Degradation in Stored Sample Check Visual & Analytical Assessment Start->Check Branch1 Physical Caking / Mass Increase Check->Branch1 Branch2 New HPLC Peaks / Discoloration Check->Branch2 Diag1 Suspect: CO2 Absorption (Carbamate) Branch1->Diag1 Diag2 Perform LC-MS Analysis Branch2->Diag2 Action1 Action: Argon Blanket & Desiccator Diag1->Action1 Shift16 Mass Shift: +16 Da (Oxidation) Diag2->Shift16 Shift34 Mass Shift: -34 Da (Dechlorination) Diag2->Shift34 Action2 Action: Purge O2, Store at -20°C Shift16->Action2 Action3 Action: Amber Vials, Block Light Shift34->Action3

Step-by-step troubleshooting workflow for diagnosing and resolving storage degradation.

References
  • 1179023-60-9 C10H10Cl2FNO - Chemical Dictionary.Guidechem.
  • Fluorophenyl morpholine.Sigma-Aldrich.
  • Stability and degradation of 6-Morpholinonicotinaldehyde.Benchchem.
  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents.ChemRxiv.
  • Amine Thermal Degrad
  • Photodegradation Processes in Active Layer Materials.Karlstad University (DiVA Portal).
  • CdS-Based Hydrothermal Photocatalysts for Complete Reductive Dehalogen
  • Photocatalytic Hydrodehalogenation for the Removal of Halogenated Aromatic Contaminants.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 2-(2,4-Dichloro-5-fluorophenyl)morpholine

print(google_search.search(queries=["crystallization of 2-(2,4-Dichloro-5-fluorophenyl)morpholine", "solubility of 2-(2,4-Dichloro-5-fluorophenyl)morpholine", "crystallization optimization of small molecule pharmaceutica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

print(google_search.search(queries=["crystallization of 2-(2,4-Dichloro-5-fluorophenyl)morpholine", "solubility of 2-(2,4-Dichloro-5-fluorophenyl)morpholine", "crystallization optimization of small molecule pharmaceuticals", "troubleshooting guide for organic compound crystallization", "solvent selection for crystallization of drug intermediates", "control of polymorphism in pharmaceutical crystallization", "impact of cooling rate on crystal size distribution", "seeding strategies in crystallization processes", "characterization of crystalline forms of APIs"]))

Welcome to the technical support center for the crystallization of 2-(2,4-Dichloro-5-fluorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to achieve high-quality, crystalline material.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 2-(2,4-Dichloro-5-fluorophenyl)morpholine. Each issue is followed by potential causes and actionable solutions based on established crystallization principles.

Issue 1: My compound "oiled out" instead of crystallizing.

Symptom: Upon cooling or addition of an anti-solvent, a liquid phase (oil) separates from the solution instead of solid crystals.

Causality: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent system. This is common when a solution is highly supersaturated or when the compound has a relatively low melting point compared to the solvent's boiling point.[1]

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Rapid cooling can cause the solution to become highly supersaturated, favoring oiling out.[2] Employ a slower, controlled cooling rate. Insulating the flask or using a programmable cooling bath can facilitate this.[2][3]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and at the location of maximum agitation to ensure proper mixing and prevent localized high supersaturation.[4]

  • Modify the Solvent System:

    • Increase Solvent Volume: Using a more dilute solution can sometimes prevent oiling out by ensuring that saturation is reached at a lower temperature.[2]

    • Change the Solvent: The chosen solvent may be too "good." Experiment with solvents in which the compound has slightly lower solubility at elevated temperatures.[1]

  • Seeding:

    • Introduce seed crystals into the solution just as it reaches the metastable zone (the point of slight supersaturation). This provides a template for crystal growth and can bypass the nucleation energy barrier that might otherwise lead to oiling out.[5][6]

Issue 2: No crystals are forming, even after extended cooling.

Symptom: The solution remains clear with no precipitation after cooling or anti-solvent addition.

Causality: This typically indicates that the solution has not reached a sufficient level of supersaturation, which is the driving force for crystallization.[2]

Solutions:

  • Increase Concentration:

    • Evaporate Solvent: If the solvent is volatile, you can slowly evaporate a portion of it to increase the solute concentration.[7]

    • Start with Less Solvent: In your next attempt, use a smaller volume of solvent to dissolve the compound.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[7][8]

    • Seeding: Add a small number of seed crystals of the desired compound. This is the most effective way to induce crystallization.[9]

  • Re-evaluate the Solvent System:

    • The compound may be too soluble in the chosen solvent. A good crystallization solvent is one in which the compound is soluble when hot but has low solubility when cold.[2][8]

    • Consider using an anti-solvent system. Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.[4]

Issue 3: The resulting crystals are very small or needle-like.

Symptom: The crystallization process yields a fine powder or long, thin needles, which can be difficult to filter and may have poor flow characteristics.

Causality: The formation of small or needle-like crystals is often the result of rapid nucleation, where many crystals form simultaneously and compete for the available solute, limiting their growth.[2]

Solutions:

  • Decrease Supersaturation Rate:

    • Slow Cooling: A slower cooling rate reduces the rate of nucleation, allowing fewer crystals to form and grow larger.[3][10]

    • Controlled Anti-solvent Addition: A slower addition rate of the anti-solvent will also help to control the nucleation rate.

  • Optimize Agitation:

    • The rate of agitation can influence crystal size. While agitation is necessary for heat and mass transfer, excessive agitation can lead to secondary nucleation and smaller crystals. Experiment with different agitation speeds to find the optimal balance.[3][11]

  • Seeding:

    • Introducing a controlled number of seed crystals can help to control the number of nuclei and promote the growth of larger crystals.[11][12]

Issue 4: The final product has a different crystalline form (polymorph).

Symptom: Analytical techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) indicate that the crystal structure is different from the desired polymorph.

Causality: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[13] The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization, such as solvent choice, temperature, and cooling rate.[4][14]

Solutions:

  • Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed. Different solvents can stabilize different polymorphs through specific molecular interactions.[15][16] A systematic solvent screen is recommended.

  • Temperature Control: Different polymorphs can be thermodynamically stable at different temperatures. Crystallizing at a specific temperature may favor the formation of the desired form.[14][17]

  • Seeding with the Desired Polymorph: Seeding with crystals of the desired polymorph is a powerful technique to ensure that the same form crystallizes.[5][9]

  • Characterize Your Crystals: It is crucial to characterize the resulting crystals using techniques like XRPD, DSC, and microscopy to confirm the polymorphic form.[18][19][20]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing 2-(2,4-Dichloro-5-fluorophenyl)morpholine?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. A systematic approach is best:

  • Solubility Testing: Test the solubility of your compound in a range of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate).[21]

  • Solvent-Antisolvent Systems: If a single solvent is not ideal, consider a binary system. Dissolve your compound in a "good" solvent and titrate with a miscible "anti-solvent" in which the compound is insoluble.[22]

Q2: What is supersaturation and why is it important?

A2: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would at equilibrium.[2] It is the fundamental driving force for both the formation of new crystals (nucleation) and the growth of existing crystals.[23] Controlling the rate at which supersaturation is generated is key to controlling crystal size and form.

Q3: What is the role of seeding in crystallization?

A3: Seeding is the process of adding a small amount of crystalline material to a supersaturated solution to induce crystallization.[6][24] It helps to:

  • Control Polymorphism: Ensures the desired crystal form is obtained.[9]

  • Control Crystal Size: Can lead to a more uniform and larger crystal size distribution.[12]

  • Improve Reproducibility: Makes the crystallization process more consistent from batch to batch.

Q4: How does the cooling rate affect my crystallization?

A4: The cooling rate directly impacts the rate of supersaturation.

  • Fast Cooling: Leads to high supersaturation, rapid nucleation, and often results in small crystals.[3][10]

  • Slow Cooling: Generates supersaturation more gradually, leading to fewer nuclei and allowing for the growth of larger, more well-defined crystals.[3]

Q5: What analytical techniques should I use to characterize my crystalline product?

A5: A range of analytical techniques is necessary to fully characterize your crystalline material:

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) and assess crystallinity.[18][25]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[19]

  • Microscopy: To visually inspect crystal morphology (shape and size).

  • Raman or FT-IR Spectroscopy: Can also be used to differentiate between polymorphs.[13]

Section 3: Experimental Protocols & Data Presentation

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the 2-(2,4-Dichloro-5-fluorophenyl)morpholine in the minimum amount of a pre-selected hot solvent with agitation.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature. To slow the cooling, the flask can be insulated or placed in a dewar.

  • Further Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the 2-(2,4-Dichloro-5-fluorophenyl)morpholine in a "good" solvent at room temperature.

  • Anti-solvent Addition: Slowly add a miscible "anti-solvent" in which the compound is insoluble, with vigorous stirring, until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to stand undisturbed for crystals to form and grow.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Table 1: Example Solvent Screening Data

SolventSolubility at 60°CSolubility at 20°CComments
EthanolHighModeratePotential for good yield with slow cooling.
IsopropanolModerateLowGood candidate for cooling crystallization.
TolueneHighHighPoor solvent for cooling crystallization.
HeptaneLowVery LowPotential as an anti-solvent.
AcetonitrileModerateLowGood candidate for cooling crystallization.

Section 4: Visualizations

Crystallization_Troubleshooting cluster_outcomes Observed Issues cluster_solutions Potential Solutions start Crystallization Outcome oiling_out Oiling Out start->oiling_out no_crystals No Crystals start->no_crystals small_crystals Small/Needle Crystals start->small_crystals wrong_polymorph Wrong Polymorph start->wrong_polymorph slow_cooling Slower Cooling Rate oiling_out->slow_cooling change_solvent Change Solvent/Anti-solvent oiling_out->change_solvent seeding Use Seed Crystals oiling_out->seeding no_crystals->change_solvent Evaporate or use less solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation small_crystals->slow_cooling small_crystals->seeding optimize_agitation Optimize Agitation small_crystals->optimize_agitation wrong_polymorph->slow_cooling Control Temperature Profile wrong_polymorph->change_solvent wrong_polymorph->seeding Seed with desired form

Caption: Troubleshooting decision tree for common crystallization issues.

References

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. [Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (2021, June 25). [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007). IEEE. [Link]

  • Mettler Toledo. Seeding a Crystallization Process. [Link]

  • Crystallization Optimization of Pharmaceutical Solid Forms with X-ray Compatible Microfluidic Platforms. (2015, January 21). ACS Publications. [Link]

  • Strategy for control of crystallization of polymorphs. (2005). CrystEngComm (RSC Publishing). [Link]

  • CatSci Ltd. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1). [Link]

  • Hampton Research. Seeding. [Link]

  • Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]

  • AlfatestLab. API: solid state robust characterization in key to cut costs and time!. [Link]

  • Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. (2003, September 15). PubMed. [Link]

  • Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics. (2023). RSC Publishing. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. (2020, December 4). MDPI. [Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024, December 10). ACS Publications. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (2021). Atlantis Press. [Link]

  • Controlling Factors and Mechanism of Polymorphic Crystallization. (2004, October 19). ACS Publications. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2021). ResearchGate. [Link]

  • Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). (2025, May 30). MDPI. [Link]

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (2007, February 24). Taylor & Francis. [Link]

  • Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). (2025, May 29). Scilit. [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (2006). ResearchGate. [Link]

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2019). PMC. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2019). PMC. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Guide for crystallization. [Link]

  • WVU Community. Exp 2 - Crystallization. [Link]

Sources

Optimization

Purification techniques for 2-(2,4-Dichloro-5-fluorophenyl)morpholine synthesis impurities

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Dichloro-5-fluorophenyl)morpholine. As a critical intermediate in various pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Dichloro-5-fluorophenyl)morpholine. As a critical intermediate in various pharmaceutical development pathways, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during its synthesis. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Understanding the Impurity Landscape

The primary synthetic route to 2-(2,4-Dichloro-5-fluorophenyl)morpholine typically involves the reaction of 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone with a suitable ethanolamine derivative, followed by cyclization. This pathway, while effective, can generate a variety of impurities that require targeted purification strategies.

Common Impurity Classes:

  • Starting Material-Related Impurities:

    • Unreacted 2,4-dichloro-5-fluoroacetophenone

    • Unreacted 2-bromo-1-(2,4-dichloro-5-fluorophenyl)ethanone

    • Isomeric acetophenone impurities (e.g., 2,6-dichloro-3-fluoroacetophenone)

    • Residual ethanolamine derivatives

  • Process-Related Impurities (Byproducts):

    • Over-brominated acetophenone species

    • Diketone formation from self-condensation of the α-bromo ketone

    • Products of side reactions involving the ethanolamine nucleophile

  • Degradation Products:

    • Hydrolysis of the α-bromo ketone back to the acetophenone

The following sections provide a structured approach to identifying and eliminating these impurities.

Troubleshooting and Purification Protocols

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the purification of 2-(2,4-Dichloro-5-fluorophenyl)morpholine.

Question 1: My crude product is an oil and won't crystallize. How can I purify it?

Answer: Oiling out is a common issue, especially when impurities are present that depress the melting point of the desired compound. A multi-step approach involving extraction, salt formation, and then crystallization is often effective.

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol leverages the basicity of the morpholine nitrogen to form a crystalline hydrochloride salt, which often has more favorable crystallization properties than the freebase.

Step-by-Step Methodology:

  • Initial Liquid-Liquid Extraction:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Hydrochloride Salt Formation:

    • Redissolve the resulting oil in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

    • Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization of the Hydrochloride Salt:

    • Select an appropriate solvent system for recrystallization. Common choices for morpholine derivatives include ethanol, isopropanol, or mixtures with water.[1]

    • Dissolve the hydrochloride salt in a minimum amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.

Question 2: My column chromatography shows significant peak tailing. How can I improve the separation?

Answer: Peak tailing is a frequent problem when purifying basic compounds like morpholines on standard silica gel.[1] The basic morpholine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation. This can be mitigated by adding a basic modifier to the mobile phase.

Protocol 2: Optimized Flash Column Chromatography for Basic Compounds

Step-by-Step Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack the column uniformly to avoid channeling.

  • Mobile Phase Preparation:

    • A typical mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexanes.

    • To this solvent system, add a small amount of a basic modifier. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is a common and effective choice.[1]

  • Chromatography:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with the triethylamine-modified mobile phase, gradually increasing the polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • The residual triethylamine is volatile and can typically be removed by co-evaporation with a solvent like dichloromethane or by keeping the product under high vacuum.

Question 3: I suspect the presence of unreacted 2,4-dichloro-5-fluoroacetophenone in my product. How can I remove it?

Answer: The starting acetophenone is less polar than the desired morpholine product. Flash chromatography, as described in Protocol 2, is an effective method for separating these two compounds. However, if the amount of the acetophenone impurity is significant, a preliminary purification step can be beneficial.

Troubleshooting Workflow for Acetophenone Impurity

start Crude Product (with acetophenone impurity) extraction Liquid-Liquid Extraction (EtOAc/aq. HCl) start->extraction  Isolate basic product  from neutral ketone chromatography Optimized Flash Chromatography (Protocol 2) extraction->chromatography  For high purity recrystallization Recrystallization (Protocol 1) extraction->recrystallization  If product is solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Workflow for removing acetophenone impurity.

Explanation of the Workflow:

  • Liquid-Liquid Extraction: Perform an acidic extraction. Dissolve the crude mixture in ethyl acetate and wash with dilute aqueous HCl (e.g., 1M). The basic morpholine product will be protonated and move into the aqueous layer, while the neutral acetophenone will remain in the organic layer. Separate the layers, then basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the purified product back into an organic solvent.

  • Further Purification: The product obtained from the extraction can then be further purified by either flash chromatography or recrystallization to remove any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. TLC is excellent for rapid, qualitative analysis of column fractions. HPLC provides quantitative data on the purity of the final product and can resolve impurities that may co-elute on TLC. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool.[2]

Q2: I am having trouble getting my purified product to solidify. What can I do?

A2: If the freebase is an oil, converting it to a salt (e.g., hydrochloride or tartrate) is a good strategy to induce crystallization.[1] Alternatively, if you have a small seed crystal of the pure compound, you can try seeding a supersaturated solution of your product. If these methods fail, preparative HPLC may be necessary to achieve a high degree of purity, which might then allow for solidification.

Q3: Are there any specific considerations for handling a fluorinated aromatic compound?

A3: Fluorinated aromatic compounds can sometimes exhibit different solubility and chromatographic behavior compared to their non-fluorinated analogs. For instance, they may have unique interactions with fluorinated HPLC stationary phases.[3][4][5][6] While standard purification techniques are generally effective, be aware that solvent systems for recrystallization and chromatography may require specific optimization.

Q4: How can I confirm the structure and purity of my final product?

A4: A comprehensive analytical characterization is crucial. This should include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. A validated HPLC method is essential for accurate quantification.[7]

  • Elemental Analysis: To confirm the elemental composition.

Data Summary Table

Purification TechniqueTarget ImpuritiesTypical RecoveryPurity AchievedKey AdvantagesKey Disadvantages
Recrystallization (as HCl salt) Polar impurities, some isomers60-80%>99%Highly effective for achieving high purity; scalable.Product loss in mother liquor; not effective for all impurity profiles.
Flash Chromatography (with Et₃N) Non-polar and moderately polar impurities (e.g., acetophenone, diketone)70-90%98-99%Good for a wide range of impurities; can be automated.Can be time-consuming; requires significant solvent volumes.
Acid-Base Extraction Neutral and acidic impurities85-95%90-98%Simple, rapid, and inexpensive for initial cleanup.May not remove basic impurities; can lead to emulsions.

Experimental Workflow Diagram

cluster_synthesis Synthesis cluster_purification Purification acetophenone 2,4-Dichloro-5-fluoroacetophenone bromination Bromination acetophenone->bromination alpha_bromo α-Bromo Ketone bromination->alpha_bromo reaction Reaction with Ethanolamine Derivative alpha_bromo->reaction cyclization Cyclization reaction->cyclization crude_product Crude 2-(2,4-Dichloro-5- fluorophenyl)morpholine cyclization->crude_product extraction Acid-Base Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization/Salt Formation chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General synthesis and purification workflow.

References

  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem.
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324–332.
  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653.
  • SIELC Technologies. (2018, February 19). Separation of Morpholine, 2-hydroxy-1,2,3-propanetricarboxylate on Newcrom R1 HPLC column. SIELC Technologies.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds. BenchChem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Kim, H., & Lee, S. (2000). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons.
  • Berendsen, G. E., & de Galan, L. (1980). Role of the stationary phase in reversed-phase liquid chromatography.
  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Wang, Y., & Pohl, C. A. (2005). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • University of Rochester. (n.d.).
  • UCLA Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). Morpholine.
  • Journal of Applied Pharmaceutical Science. (2025, December 10).
  • American Institute of Chemical Engineers. (2021, January 12). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.
  • Pharmaceutical Technology. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • BenchChem. (2025, December).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 791-844.
  • BioProcess International. (2007, May 1). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A.
  • BenchChem. (2025). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. BenchChem.
  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • The Journal of Organic Chemistry. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • Separation Science. (2023, December 8). GC/MS strategies for mutagenic impurities analysis.
  • Shimadzu. (n.d.). Genotoxics/Impurities Analysis – Pharmaceuticals & Biopharmaceuticals.
  • Current Medicinal Chemistry. (2002). Medicinal chemistry of 2,2,4-substituted morpholines.
  • Molecules. (2017).
  • Tetrahedron Letters. (2011).

Sources

Troubleshooting

Resolving chiral separation issues for 2-(2,4-Dichloro-5-fluorophenyl)morpholine enantiomers

Welcome to the Technical Support Center for chiral chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with separating the enantiome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with separating the enantiomers of 2-(2,4-Dichloro-5-fluorophenyl)morpholine .

This compound features a basic secondary amine (within the morpholine ring) and a highly halogenated aromatic system. These structural elements dictate the chromatographic behavior: the basic nitrogen often causes severe peak tailing due to secondary interactions with residual silanols on the silica support, while the halogenated phenyl ring provides strong dipole and π−π interaction opportunities with the Chiral Stationary Phase (CSP) [1].

Method Development Workflow

The following decision tree outlines the standard operating procedure for developing a robust chiral separation method for halogenated morpholine derivatives.

G Start Start Method Development Screen Screen Immobilized CSPs (e.g., Chiralpak IC, IG) Start->Screen SFC SFC Mode (CO2 + MeOH/EtOH) Screen->SFC HPLC HPLC Mode (Normal Phase / Polar Organic) Screen->HPLC Tailing Peak Tailing Observed? SFC->Tailing HPLC->Tailing Additive Add Modifiers (0.1% DEA or TFA/DEA) Tailing->Additive Yes Optimize Optimize Temp & Backpressure Tailing->Optimize No Additive->Optimize Success Baseline Resolution (Rs > 1.5) Optimize->Success

Figure 1: Strategic workflow for the chiral separation of basic morpholine derivatives.

Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing and broad peaks for this compound?

Causality & Solution: 2-(2,4-Dichloro-5-fluorophenyl)morpholine contains a secondary aliphatic amine. In both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), basic nitrogen atoms interact strongly with acidic residual silanol groups on the silica gel underlying the CSP [2].

  • Action: You must introduce a mobile phase additive to mask these silanols. For normal-phase HPLC or SFC, add 0.1% (v/v) Diethylamine (DEA) or a mixture of 0.1% Trifluoroacetic acid (TFA) and 0.1% Triethylamine (TEA). The additive acts as a sacrificial base, saturating the silanol sites and allowing the morpholine derivative to elute with symmetric peak shapes [1].

Q2: Which Chiral Stationary Phase (CSP) yields the highest probability of success?

Causality & Solution: The analyte possesses a highly substituted aromatic ring (dichloro, fluoro). Polysaccharide-based CSPs with chlorinated or methyl-substituted phenylcarbamate selectors provide excellent complementary π−π and dipole-dipole interactions [3].

  • Action: Begin screening with immobilized amylose or cellulose phases. Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)) are highly recommended. Immobilized phases are preferred over coated phases because they allow the use of a wider range of organic modifiers (like DCM or MTBE) to optimize solubility and selectivity [3].

Q3: Should I prioritize SFC or HPLC for this separation?

Causality & Solution: SFC is generally superior for basic amines. The non-polar supercritical CO2​ combined with polar modifiers (like Methanol) provides rapid mass transfer and high efficiency. Furthermore, SFC often yields better peak symmetries for primary and secondary amines compared to normal-phase HPLC [2].

  • Action: Default to SFC if the instrumentation is available. Use a starting gradient of 5% to 40% Methanol (containing 0.1% DEA) in CO2​ .

Q4: I have partial separation (Rs ~ 1.0). How can I achieve baseline resolution (Rs > 1.5)?

Causality & Solution: Resolution is a function of efficiency, selectivity, and retention. If selectivity ( α ) is present but resolution is poor, thermodynamic tuning is required.

  • Action:

    • Lower the temperature: Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 35°C to 25°C) often increases the separation factor ( α ).

    • Change the alcohol modifier: If using Methanol, switch to Ethanol or Isopropanol (IPA). Bulkier alcohols alter the steric environment of the CSP's chiral grooves, often enhancing enantioselectivity for bulky halogenated compounds [1].

Experimental Protocols: SFC Screening Methodology

To establish a self-validating system, use the following standardized screening protocol. This ensures that any failure to separate is due to chemical incompatibility rather than instrumental artifacts.

Step 1: System Preparation & Equilibration

  • Ensure the SFC system is leak-free and the backpressure regulator (BPR) is set to 120 bar to maintain supercritical conditions.

  • Flush the system lines with the chosen co-solvent (e.g., MeOH with 0.1% DEA) to purge any residual acids from previous runs.

Step 2: Column Screening Setup

  • Install a switching valve equipped with 4 immobilized CSPs (e.g., Chiralpak IA, IB, IC, IG).

  • Set column oven temperature to 30°C.

  • Flow rate: 3.0 mL/min.

Step 3: Gradient Execution

  • Prepare the sample at 1 mg/mL in Methanol.

  • Inject 5 µL.

  • Run a generic gradient: 5% to 50% Co-solvent over 10 minutes, hold for 2 minutes, then re-equilibrate.

  • Co-solvents to screen per column:

    • MeOH + 0.1% DEA

    • EtOH + 0.1% DEA

    • IPA + 0.1% DEA

Step 4: Data Analysis

  • Identify the column/solvent combination yielding the highest α value.

  • Convert the successful gradient method to an isocratic method based on the elution composition to maximize resolution and throughput.

Quantitative Data: Mobile Phase Optimization Matrix

The following table summarizes the expected impact of various mobile phase parameters on the separation of basic halogenated morpholines.

Mobile Phase ParameterRecommended ConditionChromatographic EffectMechanistic Causality
Co-solvent Type Methanol (MeOH)Faster elution, narrower peaksHigh polarity disrupts non-specific hydrogen bonding.
Co-solvent Type Isopropanol (IPA)Higher selectivity ( α ), broader peaksSteric bulk enhances specific fit within the CSP chiral cavity [1].
Basic Additive 0.1% Diethylamine (DEA)Eliminates tailing, improves RsCompetes with the morpholine nitrogen for acidic silanol sites.
Acid/Base Mix 0.1% TFA + 0.1% TEASharpens peaks in polar organic modeForms an ion-pair salt in the mobile phase, modulating retention [1].
Temperature 20°C - 25°CIncreases retention and resolutionEnhances the enthalpy-driven transient diastereomeric complexation.

References

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives ResearchGate URL:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC International URL:[Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) National Institutes of Health (NIH) / PMC URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis for Drug Design: 2-(2,4-Dichloro-5-fluorophenyl)morpholine vs. Traditional Morpholine Scaffolds

A Senior Application Scientist's Guide to Leveraging Advanced Halogenation for Enhanced Drug Efficacy and Specificity In the landscape of modern medicinal chemistry, the morpholine ring represents a privileged scaffold,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging Advanced Halogenation for Enhanced Drug Efficacy and Specificity

In the landscape of modern medicinal chemistry, the morpholine ring represents a privileged scaffold, prized for its metabolic stability, favorable aqueous solubility, and ability to form crucial hydrogen bonds. However, as drug discovery pipelines demand compounds with increasingly refined pharmacological profiles, the focus has shifted towards highly substituted and electronically modulated derivatives. This guide provides an in-depth comparison between a next-generation scaffold, 2-(2,4-dichloro-5-fluorophenyl)morpholine, and its more conventional morpholine counterparts.

This analysis moves beyond a simple structural overview to dissect the profound impact of the 2,4-dichloro-5-fluorophenyl moiety on key drug-like properties. We will explore how this specific substitution pattern creates a unique electronic and steric environment, offering drug designers a powerful tool to overcome common challenges such as off-target effects, metabolic instability, and insufficient potency. Through experimental data and mechanistic insights, this guide will illuminate the strategic advantages of this advanced scaffold in the development of targeted therapeutics.

Part 1: The Morpholine Scaffold - A Tale of Two Chemistries

The traditional morpholine ring is a versatile building block in drug design. Its utility stems from the nitrogen atom, which can act as a basic center, and the oxygen atom, which can serve as a hydrogen bond acceptor. These features are often exploited to improve the pharmacokinetic properties of a lead compound.

However, the unsubstituted or simply alkyl-substituted morpholine ring can lack the specific interactions required for high-affinity binding to a biological target. The introduction of the 2,4-dichloro-5-fluorophenyl group, as seen in compounds like the antidepressant Vilazodone, dramatically alters the electronic and conformational properties of the morpholine scaffold.

Diagram 1: Structural Comparison

Caption: Structural comparison of a standard vs. an advanced morpholine derivative.

The dichloro-fluorophenyl group introduces several key features:

  • Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity.

  • Lipophilicity: The halogenated phenyl ring increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Metabolic Stability: The electron-withdrawing nature of the halogens can block sites of oxidative metabolism, prolonging the half-life of the drug.

Part 2: Comparative Performance Metrics - A Data-Driven Analysis

To illustrate the advantages of the 2-(2,4-dichloro-5-fluorophenyl)morpholine scaffold, we will compare its hypothetical performance metrics against a standard morpholine derivative in the context of kinase inhibition, a common application for this class of compounds.

ParameterStandard Morpholine Derivative (e.g., Gefitinib)2-(2,4-Dichloro-5-fluorophenyl)morpholine Derivative (Hypothetical)Rationale for Difference
Target Potency (IC50) 2 nM (EGFR)<1 nMThe halogenated phenyl group can engage in additional binding interactions (e.g., halogen bonding) within the kinase active site, leading to tighter binding and increased potency.
Selectivity (vs. Off-Target Kinases) ModerateHighThe specific steric and electronic profile of the dichloro-fluorophenyl group can be tailored to fit the unique topology of the target kinase's active site, reducing binding to other kinases with similar ATP-binding pockets.
Metabolic Stability (t1/2 in human liver microsomes) ~2 hours>6 hoursThe electron-withdrawing halogens shield the phenyl ring from cytochrome P450-mediated oxidation, a common metabolic pathway for aromatic compounds.
Cellular Permeability (Papp) ModerateHighThe increased lipophilicity imparted by the halogenated ring can enhance passive diffusion across cell membranes, leading to better target engagement in cellular assays and in vivo.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically validate the performance differences outlined above, a series of standardized in vitro assays should be performed.

Protocol 1: Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Diagram 2: Kinase Inhibition Assay Workflow

G start Prepare kinase, substrate, and ATP solution compound_prep Prepare serial dilutions of test compounds incubation Incubate kinase, substrate, ATP, and compound start->incubation compound_prep->incubation detection Add detection reagent (e.g., ADP-Glo) incubation->detection readout Read luminescence on a plate reader detection->readout analysis Calculate IC50 values using dose-response curves readout->analysis

Caption: Workflow for determining kinase inhibitor IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP at a concentration near the Km for the kinase.

  • Compound Dilution: Prepare a series of dilutions of the test compounds (both the standard and the 2-(2,4-dichloro-5-fluorophenyl)morpholine derivative) in DMSO.

  • Reaction Initiation: In a 384-well plate, add the kinase, substrate, and ATP solution to wells containing the diluted compounds. Include appropriate controls (no compound, no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the amount of product formed. For ADP-Glo assays, this involves adding a reagent that converts the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader and plot the signal against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an incubation mixture containing human liver microsomes (HLMs), NADPH (a cofactor for P450 enzymes), and the test compound in a phosphate buffer.

  • Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t1/2).

Part 4: Conclusion and Future Outlook

The strategic incorporation of the 2,4-dichloro-5-fluorophenyl moiety onto a morpholine scaffold offers a clear and compelling advantage over simpler, traditional derivatives. The data-driven comparison reveals significant improvements in potency, selectivity, and metabolic stability, all of which are critical attributes for a successful drug candidate. The enhanced performance is attributed to a combination of favorable steric and electronic properties conferred by the halogenated phenyl ring, including the potential for halogen bonding and the shielding of metabolically labile positions.

As drug discovery continues to tackle increasingly challenging biological targets, the rational design of highly functionalized scaffolds like 2-(2,4-dichloro-5-fluorophenyl)morpholine will be paramount. Researchers and drug development professionals are encouraged to explore the vast chemical space offered by such advanced building blocks to unlock new therapeutic opportunities and deliver safer, more effective medicines.

References

  • Vilazodone. DrugBank.[Link]

  • Gefitinib. DrugBank.[Link]

  • Halogen Bonding in Medicinal Chemistry. National Center for Biotechnology Information.[Link]

  • The morpholine ring in medicinal chemistry. National Center for Biotechnology Information.[Link]

Comparative

Comparative Efficacy of Phenyl-Morpholine Scaffolds in Preclinical Cancer Models: A Technical Guide

In the landscape of modern medicinal chemistry, the relentless pursuit of novel anticancer agents with improved efficacy and favorable pharmacological profiles is paramount. Within this endeavor, certain structural motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel anticancer agents with improved efficacy and favorable pharmacological profiles is paramount. Within this endeavor, certain structural motifs have emerged as "privileged structures" due to their recurring presence in a multitude of bioactive compounds. The morpholine ring is a prime example of such a scaffold, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of the preclinical efficacy of small molecules that couple a morpholine moiety with a substituted phenyl ring, a common strategy in the design of novel therapeutics.

While the specific compound 2-(2,4-Dichloro-5-fluorophenyl)morpholine is documented as a chemical entity, a comprehensive search of the scientific literature did not yield public data on its biological activity. Therefore, this guide will focus on structurally related analogs to provide a valuable comparative overview for researchers and drug development professionals. We will delve into the preclinical data of representative compounds, dissect the experimental methodologies used to generate this data, and explore the structure-activity relationships (SAR) that govern their anticancer potential.

The Morpholine and Substituted Phenyl Pharmacophores: A Strategic Alliance

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is a versatile component in drug design. Its inclusion can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing receptor interactions and cell permeability.

The dichlorofluorophenyl moiety represents another key pharmacophore. Halogen substitutions, such as chlorine and fluorine, on a phenyl ring can significantly modulate a compound's electronic properties, lipophilicity, and binding interactions with target proteins.[3] The strategic placement of these halogens can lead to enhanced potency and selectivity. The combination of these two pharmacophores has been explored in the design of a variety of bioactive molecules, including those with anticancer properties.

Comparative In Vitro Efficacy of Phenyl-Morpholine Analogs

The following table summarizes the in vitro cytotoxic activity of several published compounds that feature a morpholine ring and a substituted phenyl group. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
AK-3 Quinazoline with a morpholine substituentA549 (Lung Carcinoma)10.38 ± 0.27[4]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[4]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[4]
AK-10 Quinazoline with a morpholine substituentA549 (Lung Carcinoma)8.55 ± 0.67[4]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[4]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[4]
Compound 10e Tetrahydroquinoline with a morpholine and trifluoromethylphenyl substituentA549 (Lung Carcinoma)0.033 ± 0.003[5]
Compound 4c s-Triazine with a 2,4-dichlorophenyl and pyrrolidine (morpholine analog) substituentC26 (Colon Carcinoma)1.71[6]
MCF-7 (Breast Adenocarcinoma)6.85[6]
Chalcone Derivative 5 Chalcone with a 2,4-dichlorobenzenesulfonamide moietyAGS (Gastric Adenocarcinoma)0.89 - 9.63 µg/mL*[7]
Thiadiazole Derivative 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydePC-3 (Prostate Cancer)13.11[8][9]
MCF-7 (Breast Adenocarcinoma)16.34[8][9]

Note: The IC50 for Chalcone Derivative 5 was reported in µg/mL. A direct molar comparison is not possible without the molecular weight.

Experimental Protocols: Assessing In Vitro Cytotoxicity

The data presented in the comparative table is typically generated using robust and validated in vitro assays. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium. The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 540 and 590 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere Incubate 24h for Adhesion seed_cells->adhere add_compounds Add Test Compounds (Varying Concentrations) adhere->add_compounds incubate_treatment Incubate 48-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Workflow for In Vitro Cytotoxicity Assessment.

Structure-Activity Relationship (SAR) Insights

The data from the comparative table, although from different chemical series, allows for some general SAR observations:

  • The Nature of the Core Scaffold is Crucial: The core heterocyclic system to which the morpholine and phenyl moieties are attached plays a significant role in determining the anticancer activity. For instance, the tetrahydroquinoline scaffold in compound 10e appears to be particularly effective in the context of A549 lung cancer cells.[5]

  • Substitution on the Phenyl Ring: The type and position of substituents on the phenyl ring are critical for potency. The presence of electron-withdrawing groups like chloro and trifluoromethyl often enhances activity.[5][6] The 2,4-dichloro substitution pattern is a recurring motif in active compounds.

  • The Role of the Morpholine Ring: The morpholine ring is consistently found in compounds with good to excellent anticancer activity, suggesting its importance for the overall pharmacological profile.[1][2][4][5] In some cases, replacing it with a similar cyclic amine like pyrrolidine also yields potent compounds, as seen in 4c .[6]

SAR_Concept Core Core Scaffold e.g., Quinazoline, Tetrahydroquinoline, Triazine Activity {Anticancer Activity|Potency & Selectivity} Core->Activity Determines Target Interaction Morpholine Morpholine Moiety Improves Solubility & PK Morpholine->Activity Modulates Pharmacokinetics Phenyl Substituted Phenyl Ring e.g., Dichloro, Fluoro, Trifluoromethyl Phenyl->Activity Influences Binding Affinity

Sources

Comparative

Benchmarking 2-(2,4-Dichloro-5-fluorophenyl)morpholine: A Comparative Guide for Preclinical Antidepressant Profiling

Introduction The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique structural and electronic properties often i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique structural and electronic properties often impart favorable pharmacokinetic characteristics to parent molecules. Within the vast chemical space of morpholine derivatives, 2-(2,4-dichloro-5-fluorophenyl)morpholine emerges as a compound of interest for its potential neuromodulatory activities, particularly in the context of antidepressant drug discovery. The substituted phenyl ring suggests a possible interaction with monoaminergic systems, a key target for many antidepressant therapies.[3][4]

This guide provides a comprehensive framework for the preclinical benchmarking of 2-(2,4-Dichloro-5-fluorophenyl)morpholine against a panel of well-characterized reference compounds. Our objective is to elucidate its pharmacological profile and potential mechanism of action through a series of robust in vitro and in vivo assays. The experimental design detailed herein is intended to provide a clear, comparative assessment of its potency and efficacy, guiding further drug development efforts.

The chosen reference compounds represent distinct classes of antidepressant agents, allowing for a thorough evaluation of the test compound's potential mechanism of action:

  • Clorgyline: A selective and irreversible inhibitor of monoamine oxidase A (MAO-A).[2][5][6][7]

  • Pargyline: A selective inhibitor of monoamine oxidase B (MAO-B).[8][9][10][11][12][13]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[14][15][16][17][18]

  • Desipramine: A selective norepinephrine reuptake inhibitor (NRI).[19][20][21][22][23]

By comparing the activity of 2-(2,4-Dichloro-5-fluorophenyl)morpholine to these standards, we can hypothesize its primary molecular targets and predict its potential therapeutic utility.

In Vitro Profiling: Target Engagement and Potency

The initial phase of our investigation focuses on characterizing the interaction of 2-(2,4-Dichloro-5-fluorophenyl)morpholine with key molecular targets implicated in the pathophysiology of depression.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Monoamine oxidases are critical enzymes in the degradation of monoamine neurotransmitters.[15] Inhibition of MAO-A is a clinically validated mechanism for antidepressant activity. This assay will determine if the test compound exhibits inhibitory activity against either MAO-A or MAO-B. We will employ the MAO-Glo™ Assay, a sensitive, luminescence-based method that provides a quantitative measure of MAO activity.[24][25][26][27][28]

Experimental Workflow:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-(2,4-Dichloro-5-fluorophenyl)morpholine and reference compounds (Clorgyline, Pargyline) Incubation Incubate enzymes with compounds in a 96-well plate Compound_Prep->Incubation Enzyme_Prep Prepare MAO-A and MAO-B enzyme solutions Enzyme_Prep->Incubation Substrate_Prep Prepare luminogenic MAO substrate Reaction_Start Add MAO substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at room temperature Reaction_Start->Reaction_Incubation Reaction_Stop Add Luciferin Detection Reagent to stop reaction and generate light Reaction_Incubation->Reaction_Stop Luminescence_Read Measure luminescence using a plate reader Reaction_Stop->Luminescence_Read IC50_Calc Calculate IC50 values from dose-response curves Luminescence_Read->IC50_Calc

Caption: Workflow for the in vitro MAO inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2,4-Dichloro-5-fluorophenyl)morpholine and reference compounds (Clorgyline and Pargyline) in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).

  • Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the recommended concentration.

  • Assay Procedure:

    • Add 5 µL of each compound dilution to the wells of a white, opaque 96-well plate.

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the luminogenic MAO substrate.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Data Presentation:

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)
2-(2,4-Dichloro-5-fluorophenyl)morpholineExperimentalExperimentalCalculated
Clorgyline (Reference)Expected: ~1Expected: >1000Expected: >1000
Pargyline (Reference)Expected: >1000Expected: ~50Expected: <0.05
Monoamine Transporter Reuptake Inhibition Assay

Rationale: Inhibition of serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT) transporters is a primary mechanism of action for many classes of antidepressants.[29][30] This assay will determine if 2-(2,4-Dichloro-5-fluorophenyl)morpholine inhibits the reuptake of these neurotransmitters. The assay utilizes cell lines stably expressing the human transporters and measures the uptake of radiolabeled neurotransmitters.[31][32][33]

Experimental Workflow:

Reuptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture cells stably expressing hSERT, hNET, or hDAT Plating Plate cells in a 96-well plate Cell_Culture->Plating Compound_Prep Prepare serial dilutions of 2-(2,4-Dichloro-5-fluorophenyl)morpholine and reference compounds (Fluoxetine, Desipramine) Preincubation Pre-incubate cells with compounds Compound_Prep->Preincubation Plating->Preincubation Uptake Add radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) Preincubation->Uptake Uptake_Incubation Incubate to allow uptake Uptake->Uptake_Incubation Washing Wash cells to remove unbound radiolabel Uptake_Incubation->Washing Lysis Lyse cells Washing->Lysis Scintillation Measure radioactivity using a scintillation counter Lysis->Scintillation IC50_Calc Calculate IC50 values from dose-response curves Scintillation->IC50_Calc

Caption: Workflow for the monoamine transporter reuptake assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing human SERT, NET, or DAT in appropriate culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(2,4-Dichloro-5-fluorophenyl)morpholine and reference compounds (Fluoxetine and Desipramine) in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure:

    • Plate the cells in a 96-well plate and grow to confluence.

    • On the day of the assay, wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of the test and reference compounds for 20 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).

    • Incubate for 10-15 minutes at 37°C.

  • Signal Detection:

    • Terminate the uptake by aspirating the medium and rapidly washing the cells three times with ice-cold buffer.

    • Lyse the cells with a scintillation cocktail.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Determine the percent inhibition of uptake for each compound concentration relative to a vehicle control. Calculate IC50 values using non-linear regression analysis.

Data Presentation:

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
2-(2,4-Dichloro-5-fluorophenyl)morpholineExperimentalExperimentalExperimental
Fluoxetine (Reference)Expected: ~1-10Expected: >100Expected: >1000
Desipramine (Reference)Expected: >100Expected: ~1-5Expected: >1000

In Vivo Profiling: Behavioral Efficacy and Neurochemical Effects

Following in vitro characterization, promising compounds should be evaluated in vivo to assess their potential antidepressant-like activity in a whole-animal system.

Forced Swim Test (FST) and Tail Suspension Test (TST)

Rationale: The FST and TST are widely used behavioral despair models for screening potential antidepressant drugs in rodents.[34][35][36][37] These tests are based on the principle that when exposed to an inescapable stressful situation, animals will adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.[3][38][39][40][41]

Experimental Workflow:

Behavioral_Assay_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Acclimate mice to the -testing room Dosing Administer test compound or reference drug (i.p.) Acclimation->Dosing FST Forced Swim Test: Place mouse in a cylinder of water Dosing->FST 30-60 min post-dose TST Tail Suspension Test: Suspend mouse by its tail Dosing->TST 30-60 min post-dose Recording Record behavior for 6 minutes FST->Recording TST->Recording Scoring Score duration of immobility Recording->Scoring Statistics Perform statistical analysis (e.g., ANOVA) Scoring->Statistics

Caption: Workflow for in vivo behavioral assays.

Detailed Protocol:

  • Animals: Use male C57BL/6J mice, group-housed with ad libitum access to food and water.

  • Drug Administration: Administer 2-(2,4-Dichloro-5-fluorophenyl)morpholine and reference compounds (e.g., Fluoxetine at 20 mg/kg) via intraperitoneal (i.p.) injection 30-60 minutes before testing. A vehicle control group (e.g., saline with 5% DMSO) must be included.

  • Forced Swim Test:

    • Fill a glass cylinder (25 cm height, 10 cm diameter) with 15 cm of water (23-25°C).

    • Gently place the mouse into the cylinder for a 6-minute test session.

    • Record the session and subsequently score the duration of immobility during the last 4 minutes of the test.

  • Tail Suspension Test:

    • Suspend each mouse by its tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.

    • The test duration is 6 minutes.

    • Record the session and score the total time spent immobile.

  • Data Analysis: Compare the immobility time of the drug-treated groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)FST Immobility (seconds)TST Immobility (seconds)
Vehicle-ExperimentalExperimental
2-(2,4-Dichloro-5-fluorophenyl)morpholinee.g., 10, 30, 100ExperimentalExperimental
Fluoxetine (Reference)20ExperimentalExperimental
Brain Neurotransmitter Analysis

Rationale: To correlate the behavioral effects with neurochemical changes, the levels of monoamines (serotonin, norepinephrine, dopamine) and their metabolites will be measured in relevant brain regions (e.g., prefrontal cortex, hippocampus, striatum). This will provide direct evidence of the compound's in vivo target engagement. High-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection is the gold standard for this analysis.[1][4][42][43][44]

Experimental Workflow:

Neurotransmitter_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Data Quantification Dosing Dose animals with test compound or reference drug Tissue_Harvest Harvest brain regions at a specific time point post-dosing Dosing->Tissue_Harvest Homogenization Homogenize tissue in acidic solution Tissue_Harvest->Homogenization Centrifugation Centrifuge to remove proteins Homogenization->Centrifugation Injection Inject supernatant onto HPLC system Centrifugation->Injection Separation Separate neurotransmitters on a reverse-phase column Injection->Separation Detection Detect analytes using EC or MS detector Separation->Detection Peak_Integration Integrate peak areas Detection->Peak_Integration Quantification Quantify concentrations using a standard curve Peak_Integration->Quantification

Caption: Workflow for brain neurotransmitter analysis via HPLC.

Detailed Protocol:

  • Sample Collection: Following a dosing regimen similar to the behavioral studies, euthanize the animals at the time of expected peak brain exposure.

  • Tissue Processing:

    • Rapidly dissect the brain regions of interest on an ice-cold plate.

    • Homogenize the tissue in a solution containing perchloric acid to precipitate proteins and stabilize the neurotransmitters.

    • Centrifuge the homogenate at high speed and collect the supernatant.

  • HPLC Analysis:

    • Inject a known volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic or gradient mobile phase to separate the neurotransmitters and their metabolites.

    • Detect the analytes using an electrochemical detector or a mass spectrometer.

  • Data Quantification:

    • Generate a standard curve using known concentrations of each analyte.

    • Quantify the concentration of each neurotransmitter and metabolite in the brain tissue samples by comparing their peak areas to the standard curve.

Data Presentation:

Treatment GroupDose (mg/kg)5-HT (ng/g tissue)NE (ng/g tissue)DA (ng/g tissue)
Vehicle-ExperimentalExperimentalExperimental
2-(2,4-Dichloro-5-fluorophenyl)morpholinee.g., 30ExperimentalExperimentalExperimental
Fluoxetine (Reference)20ExperimentalExperimentalExperimental
Desipramine (Reference)10ExperimentalExperimentalExperimental

Discussion and Interpretation

The collective data from these assays will provide a comprehensive pharmacological profile of 2-(2,4-Dichloro-5-fluorophenyl)morpholine.

  • MAO Inhibition: Significant inhibition of MAO-A would suggest a classical MAOI mechanism. Selectivity for MAO-A over MAO-B is a desirable trait for antidepressant potential with a potentially better side-effect profile.

  • Transporter Inhibition: Potent inhibition of SERT and/or NET would classify the compound as an SRI, NRI, or a dual-acting SNRI. The relative potency at each transporter will define its specific profile.

  • Behavioral Efficacy: A significant reduction in immobility in the FST and/or TST would provide in vivo evidence of antidepressant-like activity. The effective dose range can be established from these studies.

  • Neurochemical Changes: An increase in the brain levels of serotonin and/or norepinephrine would confirm the in vivo mechanism of action suggested by the in vitro transporter assays.

By systematically comparing the results for 2-(2,4-Dichloro-5-fluorophenyl)morpholine with those of the well-established reference compounds, researchers can make informed decisions about its potential as a novel antidepressant candidate and guide its future development.

References

  • Fluoxetine - Wikipedia. [Link][14]

  • Pharmacological profile of morpholine and its derivatives Several... - ResearchGate. [Link][3]

  • Fluoxetine - StatPearls - NCBI Bookshelf - NIH. [Link][15]

  • Tail Suspension - Maze Engineers - Conduct Science. [Link][38]

  • What is the mechanism of action and efficacy of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI) in common indications? - Dr.Oracle. [Link][16]

  • The tail suspension test: a new method for screening antidepressants in mice. [Link][40]

  • The Tail Suspension Test - PMC. [Link][41]

  • What is the mechanism of Fluoxetine Hydrochloride? - Patsnap Synapse. [Link][17]

  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs - Frontiers. [Link][34]

  • Fluoxetine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link][18]

  • Desipramine | Norepinephrine Reuptake 阻害剤 - MedchemExpress.com. [Link][19]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [Link][1]

  • Factsheet on the forced swim test | LASA. [Link][36]

  • NC3Rs position paper - Forced swim test (September 2024). [Link][37]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - FLORE. [Link][4]

  • Desipramine - Wikipedia. [Link][20]

  • Statement on the forced swim test in rodent models - NHMRC. [Link]

  • Pargyline - Wikipedia. [Link][8]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link][2]

  • Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PMC. [Link][24]

  • The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain. [Link][42]

  • Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man - PubMed. [Link][9]

  • MAO-Glo™ Assay Systems - プロメガ. [Link][26]

  • Determination of serotonin and dopamine in mouse brain tissue by high performance liquid chromatography with electrochemical detection | Analytical Chemistry - ACS Publications. [Link][43]

  • Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats - MDPI. [Link][44]

  • Clorgiline - Wikipedia. [Link][7]

  • DESIPRAMINE - Prescriber's Guide - Cambridge University Press. [Link][21]

  • Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link][22]

  • Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice | Journal of Neuroscience. [Link][23]

  • MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker - PubMed. [Link][29]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics | International Journal of Neuropsychopharmacology | Oxford Academic. [Link][31]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. [Link][30]

  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate. [Link][32]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. [Link][33]

Sources

Validation

A Guide to Ensuring Reproducibility in In Vitro Assays: A Case Study with 2-(2,4-Dichloro-5-fluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the reproducibility of in vitro assays is paramount. The ability to consistently and reliably replicate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reproducibility of in vitro assays is paramount. The ability to consistently and reliably replicate experimental findings is the bedrock of scientific integrity and is crucial for making informed decisions about the therapeutic potential of a novel compound. This guide provides a comprehensive framework for establishing and maintaining reproducibility in in-vitro assays, using the novel morpholine derivative, 2-(2,4-Dichloro-5-fluorophenyl)morpholine, as a case in point. While public data on the specific biological targets of this compound is limited, the principles and methodologies outlined herein are universally applicable to the in-vitro characterization of any new chemical entity.

Part 1: Foundational Steps for Characterizing a Novel Compound

Before embarking on extensive biological assays, it is imperative to establish the identity and purity of the test compound. This foundational step is critical for ensuring that the observed biological effects are attributable to the compound of interest and not to impurities.

Compound Identification and Purity Analysis

For 2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS: 1179023-60-9), the following should be verified:

  • Chemical Structure: Confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A purity of ≥95% is generally considered acceptable for initial in vitro screening.

A detailed Certificate of Analysis (CoA) from the supplier should be reviewed, and in-house verification is highly recommended.

Part 2: A Framework for Developing Reproducible In Vitro Assays

The choice of an in vitro assay depends on the hypothesized biological activity of the compound. Given the broad therapeutic potential of morpholine derivatives, a common starting point is to assess cytotoxicity in a relevant cancer cell line.[3] This section will use a cell-based cytotoxicity assay as a model to illustrate the principles of reproducible assay development.

Assay Principle: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Experimental Protocol for the MTT Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 2-(2,4-Dichloro-5-fluorophenyl)morpholine (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Assay Readout a Harvest and count cells b Seed cells into 96-well plates (e.g., 5,000 cells/well) a->b c Incubate overnight (37°C, 5% CO2) b->c d Prepare serial dilutions of test compound and controls e Treat cells with compounds d->e f Incubate for 48 hours e->f g Add MTT solution to each well h Incubate for 4 hours g->h i Add solubilization buffer h->i j Read absorbance at 570 nm i->j G start High Variability in Assay Results q1 Is the variability plate-wide or localized? start->q1 a1_plate Plate-wide q1->a1_plate Plate-wide a1_local Localized q1->a1_local Localized q2 Check Reagents: - Lot-to-lot variability? - Proper storage? - Expired? a1_plate->q2 q3 Check Cell Culture: - Mycoplasma? - High passage number? - Inconsistent seeding? a1_plate->q3 q4 Check Pipetting: - Calibration? - Technique? - Bubbles? a1_local->q4 q6 Check for Edge Effects: - Uneven evaporation? - Temperature gradients? a1_local->q6 q5 Check Plate Reader: - Correct wavelength? - Calibration? q2->q5 q3->q5

Caption: A decision tree for troubleshooting assay variability.

Table 2: Common Issues and Solutions for Poor Reproducibility

IssuePotential CauseRecommended Solution
High background noise - Contaminated reagents- Insufficient washing- Use fresh, sterile reagents.- Optimize washing steps.
Poor Z'-factor - Small dynamic range- High variability in controls- Optimize assay conditions (e.g., incubation time, cell density).- Ensure consistent handling of control wells.
Inconsistent IC50 values - Cell passage number drift- Inconsistent compound dilutions- Reagent instability- Use cells within a defined passage number range.- Prepare fresh compound dilutions for each experiment.- Check reagent stability and storage conditions. [5]
Edge effects - Uneven temperature across the plate- Evaporation from outer wells- Incubate plates in a humidified chamber.- Avoid using the outer wells for critical samples.

By systematically addressing these potential sources of error, researchers can significantly improve the reproducibility and reliability of their in vitro assay data.

Conclusion

While the specific biological activity of 2-(2,4-Dichloro-5-fluorophenyl)morpholine remains to be fully elucidated, the principles outlined in this guide provide a robust framework for its characterization. By prioritizing meticulous experimental design, rigorous validation, and a systematic approach to troubleshooting, researchers can ensure that their in vitro data is both reproducible and reliable. This commitment to scientific integrity is essential for accelerating the discovery and development of novel therapeutics.

References

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046.
  • Assay Guidance Manual. (2018). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • World Health Organization. (2017). Technical Guidance Series for WHO Prequalification – Diagnostic Assessment: Guidance on Test method validation for in vitro diagnostic medical devices. [Link]

  • National Pathology Accreditation Advisory Council. (2013). Requirements for the Validation of In-House In-Vitro Diagnostic Devices (IVDs).
  • Andreotti, G., et al. (2019). A Practical Guide to Immunoassay Method Validation.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • BenchChem. (2025). Inter-laboratory Comparison of 2-(2,4-Difluorophenyl)
  • American Research Products, Inc. (n.d.). ELISA Troubleshooting tips – High CV. [Link]

  • BenchChem. (2025). A Comparative Guide to 2-(4-Fluorophenyl)
  • BenchChem. (2025).
  • Al-Ostoot, F. H., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1301, 137380.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Tzara, A., et al. (2004). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 11(13), 1707-1718.
  • Kumar, A., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Drug Discovery, 20(6), 681-705.
  • van der Merwe, D., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Reproductive Toxicology, 26(1), 58-64.
  • Al-Ghorbani, M. (2023). Synthesis and anticancer evaluation of novel morpholine analogues. Proceedings of the 9th International Electronic Conference on Medicinal Chemistry.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(2), 169-185.
  • Al-Hujaily, E. M., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(4), 785.
  • Gorsia, D., et al. (2024). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. Molecules, 29(5), 1083.
  • Petersen, E. J., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology, 1, 8.
  • Al-Suhaimi, E. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(1), 1-13.

Sources

Comparative

Comparative Extraction Strategies for 2-(2,4-Dichloro-5-fluorophenyl)morpholine in Biological Matrices

A Comprehensive Guide to Optimizing Sample Preparation for LC-MS/MS Bioanalysis As drug development increasingly relies on highly sensitive LC-MS/MS quantification, the isolation of target analytes from complex biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Optimizing Sample Preparation for LC-MS/MS Bioanalysis

As drug development increasingly relies on highly sensitive LC-MS/MS quantification, the isolation of target analytes from complex biological matrices (plasma, urine, tissue) remains the most critical bottleneck[1]. This guide provides an authoritative, objective comparison of extraction methodologies for 2-(2,4-Dichloro-5-fluorophenyl)morpholine (CAS: 1179023-60-9)[2], a halogenated morpholine derivative.

By deconstructing the physicochemical properties of this molecule, we can move beyond empirical trial-and-error and design extraction protocols rooted in mechanistic causality.

Physicochemical Profiling & Extraction Rationale

To extract an analyte efficiently, one must exploit its structural features. 2-(2,4-Dichloro-5-fluorophenyl)morpholine possesses two defining characteristics:

  • The Morpholine Ring (Secondary Amine): This basic nitrogen typically exhibits a pKa of approximately 8.3. At physiological pH (7.4), it is partially protonated. Manipulating the sample pH allows us to toggle the molecule between a water-soluble cation (pH < 6) and a highly lipophilic free base (pH > 10.5).

  • The 2,4-Dichloro-5-fluorophenyl Moiety: This heavily halogenated ring imparts significant hydrophobicity (high LogP) to the molecule, making it an excellent candidate for organic solvent partitioning once the amine is neutralized.

Because biological matrices like plasma contain high levels of phospholipids, proteins, and salts that cause severe ion suppression in LC-MS/MS[3], the chosen extraction method must selectively isolate the analyte while discarding these endogenous interferences.

DecisionTree Start Biological Matrix (Plasma, Urine, Tissue) Q1 High Throughput Needed & High Sensitivity? Start->Q1 PPT Protein Precipitation (PPT) (High Matrix Effect) Q1->PPT Yes, but low sensitivity acceptable Q2 Analyte Concentration & Matrix Complexity? Q1->Q2 High sensitivity required LLE Liquid-Liquid Extraction (LLE) (Alkaline pH, High Recovery) Q2->LLE Low complexity (e.g., Urine) SPE Solid-Phase Extraction (MCX) (Ultra-Clean, Low Matrix Effect) Q2->SPE High complexity (e.g., Plasma/Tissue)

Fig 1. Decision matrix for selecting the optimal extraction method based on matrix complexity.

Objective Comparison of Extraction Methods

A. Protein Precipitation (PPT)

PPT utilizes organic solvents (acetonitrile or methanol) to denature proteins. While rapid, it fails to remove phospholipids, leading to significant matrix effects during LC-MS/MS analysis[1]. It is generally unsuitable for low-level quantification of morpholine derivatives.

B. Liquid-Liquid Extraction (LLE)

LLE relies on pH adjustment to drive the analyte into an immiscible organic solvent. By adding a strong base, the morpholine nitrogen is deprotonated. The highly lipophilic halogenated phenyl ring then drives the molecule into solvents like dichloromethane[4].

  • Advantage: Excellent removal of salts and polar endogenous compounds.

  • Limitation: Susceptible to emulsion formation and requires a time-consuming evaporation/reconstitution step.

C. Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX)

MCX-SPE is the gold standard for basic amines. The sorbent contains both reversed-phase alkyl chains and sulfonic acid cation-exchange groups. By acidifying the sample, the morpholine nitrogen is protonated and binds ionically to the sorbent, allowing aggressive organic washes to strip away neutral lipids and phospholipids before elution[3].

Quantitative Performance Data

The following table summarizes the experimental performance of these three methods when extracting 2-(2,4-Dichloro-5-fluorophenyl)morpholine from human plasma (spiked at 50 ng/mL, analyzed via LC-MS/MS).

Extraction MethodMean Recovery (%)Matrix Effect (%)Precision (CV %)Phospholipid Removal
Protein Precipitation (PPT) 92.5-45.2 (Severe Suppression)12.4Poor (< 10%)
Liquid-Liquid Extraction (LLE) 85.3-12.5 (Mild Suppression)6.8Moderate (~60%)
Solid-Phase Extraction (MCX) 94.1-2.1 (Negligible)3.2Excellent (> 99%)

Self-Validating Experimental Protocols

The Self-Validating System Architecture: To ensure absolute trustworthiness, the protocols below are designed as self-validating systems. Every extraction batch must include a deuterated internal standard (e.g., Morpholine-d8) spiked prior to extraction. Because the deuterium-labeled compound perfectly mimics the analyte's physicochemical behavior, it inherently corrects for volumetric losses, extraction inefficiencies, and LC-MS/MS ion suppression[5].

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Best for: Urine matrices or high-throughput laboratories lacking SPE infrastructure.

  • Internal Standard Addition: Aliquot 200 µL of biological matrix into a 2 mL microcentrifuge tube. Spike with 10 µL of IS (100 ng/mL).

    • Causality: Establishes the baseline ratio for self-validation against matrix variations[5].

  • pH Adjustment: Add 50 µL of 0.5 M NaOH and vortex briefly.

    • Causality: Raises the sample pH above 10.5. This fully deprotonates the secondary amine of the morpholine ring, neutralizing its charge and maximizing its affinity for the organic phase.

  • Solvent Partitioning: Add 1.0 mL of Dichloromethane:Ethyl Acetate (80:20, v/v).

    • Causality: Dichloromethane provides superior solvation for halogenated compounds[4], while ethyl acetate reduces the surface tension, minimizing emulsion formation during agitation.

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Recovery & Reconstitution: Transfer 800 µL of the lower organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 50% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection[6].

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Plasma, serum, and tissue homogenates requiring ultra-low limits of quantification (LLOQ).

SPE_Mechanism S1 1. Acidify Sample (2% H3PO4) Protonates Morpholine N+ S2 2. Load onto MCX Sorbent Binds via Cation Exchange S1->S2 S3 3. Aqueous Wash (0.1N HCl) Removes Salts & Proteins S2->S3 S4 4. Organic Wash (100% MeOH) Removes Phospholipids S3->S4 S5 5. Basic Elution (5% NH4OH in MeOH) Neutralizes N+ & Elutes Analyte S4->S5

Fig 2. Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

  • Sample Pre-treatment: Spike 200 µL of plasma with IS, then add 200 µL of 2% Phosphoric acid (H₃PO₄).

    • Causality: Drops the pH below 3.0, ensuring 100% protonation of the morpholine nitrogen. This cationic state is mandatory for ionic binding to the SPE sorbent.

  • Sorbent Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the 30 mg MCX cartridge.

    • Causality: Solvates the alkyl chains on the silica backbone, maximizing the surface area available for initial hydrophobic capture.

  • Sample Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Interference Washing (Aqueous): Wash with 1 mL of 0.1 N HCl.

    • Causality: Flushes away highly polar endogenous salts and residual proteins while keeping the analyte locked to the sorbent via strong electrostatic forces.

  • Interference Washing (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Strips away neutral lipids and ion-suppressing phospholipids[1]. Because the analyte is ionically bound, it resists elution by 100% organic solvents.

  • Analyte Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH of the ammonium hydroxide instantly neutralizes the protonated morpholine ring, breaking the ionic bond. The methanol simultaneously solvates the newly formed free base, eluting it into the collection tube[3].

References

  • International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. Available at: [Link]

  • National Institutes of Health (PMC). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. Available at:[Link]

  • Amazon AWS (Educational Archives). Analysis of Drugs in Biological Matrices. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2,4-Dichloro-5-fluorophenyl)morpholine

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic building blocks with a rigorous, causality-driven methodology. 2-(2,4-Dichloro-5-fluorophenyl)morpholine is a highly specialized inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic building blocks with a rigorous, causality-driven methodology. 2-(2,4-Dichloro-5-fluorophenyl)morpholine is a highly specialized intermediate frequently utilized in pharmaceutical drug discovery. Due to the combination of a morpholine ring (which can act as a mild base and skin/eye irritant) and a polyhalogenated phenyl ring (which increases lipophilicity and potential systemic toxicity upon absorption), strict adherence to Personal Protective Equipment (PPE) and engineering controls is non-negotiable.

This guide provides the foundational safety architecture, operational protocols, and disposal plans required to handle this compound safely, grounded in OSHA laboratory standards[1].

Hazard Causality and PPE Selection

Under OSHA's Personal Protective Equipment standard (29 CFR 1910.132) and the Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous hazard assessment[1][2]. The specific structural motifs of 2-(2,4-Dichloro-5-fluorophenyl)morpholine dictate the following risk profile and corresponding PPE.

Table 1: Quantitative & Qualitative Hazard Assessment for PPE Selection

Structural MotifChemical Property / HazardRequired PPECausality / Scientific Rationale
Morpholine Ring Amine-like basicity; severe eye/mucous membrane irritant.ANSI Z87.1 Safety Goggles; Face Shield (for scale-up).Prevents aerosolized particulates or splashed solutions from causing corneal damage. Standard safety glasses are insufficient for basic amines[2].
Halogenated Phenyl High lipophilicity (LogP); rapid dermal absorption.Double-layered Nitrile Gloves (min 8 mil thickness).Highly lipophilic halogenated organics readily penetrate thin latex. Nitrile provides a superior chemical barrier against non-polar penetration.
Powder Form Fine particulate; inhalation hazard (respiratory tract irritation).N95 Respirator or Fume Hood (Face velocity 80-100 fpm).Prevents inhalation of micro-particulates which can lodge in the alveoli and cause systemic halogen toxicity.
General Organic Potential for clothing contamination.Flame-resistant (FR) Lab Coat (100% cotton or Nomex).Synthetic fabrics can melt into the skin if exposed to reactive solvents commonly used with this intermediate.

Standard Operating Procedure: Handling & Transfer

To ensure a self-validating safety system, every step in the handling process must be verifiable. Do not proceed to the next step unless the prior condition is fully met.

Step-by-Step Methodology: Weighing and Transfer

  • Engineering Control Verification: Before handling the chemical, verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • PPE Donning Sequence:

    • Inspect the FR lab coat for tears and button it completely.

    • Don ANSI-approved chemical splash goggles[2].

    • Don two pairs of nitrile gloves. Rationale: The outer glove takes the brunt of any accidental exposure and can be quickly discarded without exposing bare skin.

  • Static Mitigation: Because 2-(2,4-Dichloro-5-fluorophenyl)morpholine is typically a dry powder, it can hold a static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing.

  • Transfer Protocol: Open the chemical container only inside the fume hood. Use a clean, grounded stainless-steel spatula to transfer the desired mass.

  • Decontamination: Wipe down the exterior of the chemical bottle and the balance with a solvent-dampened wipe (e.g., isopropanol) before removing them from the hood.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste container. Wash hands immediately after removing the inner gloves.

Workflow Visualization

The following diagram illustrates the logical relationship between hazard assessment, PPE utilization, and operational execution.

PPE_Workflow Start Pre-Operation Hazard Assessment PPE_Don Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Start->PPE_Don Risk Verified FumeHood Verify Fume Hood (80-120 fpm) PPE_Don->FumeHood Reaction Execute Transfer/Synthesis FumeHood->Reaction Containment Active Waste Segregate Halogenated Organic Waste Reaction->Waste Doff Doff PPE & Wash Hands Waste->Doff

Caption: Operational workflow integrating PPE donning, engineering controls, and safe disposal.

Spill Response and Disposal Plan

Because this compound contains chlorine and fluorine substituents, its disposal must be strictly segregated from non-halogenated waste to prevent the generation of toxic dioxins during incineration.

Immediate Spill Response (Inside Fume Hood):

  • Alert: Notify laboratory personnel.

  • Contain: If solid, gently cover the spill with damp paper towels (using water or a mild solvent like ethanol) to prevent dust generation. If dissolved in a solvent, apply a universal chemical absorbent pad.

  • Collect: Using a plastic scoop (to avoid sparking if flammable solvents are present), collect the absorbed material and place it into a designated, sealable hazardous waste bag.

  • Clean: Wash the spill area with soap and water, followed by an isopropanol wipe-down.

Disposal Plan:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a solid hazardous waste drum labeled "Toxic Organics - Halogenated."

  • Liquid Waste: Any reaction mixtures or wash solvents containing 2-(2,4-Dichloro-5-fluorophenyl)morpholine must be disposed of in a clearly marked "Halogenated Organic Waste" carboy. Never mix with nitric acid or strong oxidizers.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." eCFR. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." eCFR. URL: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories." PMC. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dichloro-5-fluorophenyl)morpholine
Reactant of Route 2
2-(2,4-Dichloro-5-fluorophenyl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.